4-Chloro-3-methoxy-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGXNMUVOHCPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441989 | |
| Record name | 4-CHLORO-3-METHOXY-2-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107512-34-5 | |
| Record name | 4-Chloro-3-methoxy-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107512-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-CHLORO-3-METHOXY-2-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methoxy-2-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its primary role is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), most notably pantoprazole, which is widely used to treat acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a compound with the molecular formula C₇H₈ClNO.[1] While some sources describe it as a solid, others refer to it as a colorless to light yellow liquid or a light brown oil, indicating that its physical state may be dependent on purity and temperature.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| CAS Number | 107512-34-5 | [5] |
| Appearance | Solid / Colorless to light yellow liquid / Light brown oil | [2][3] |
| Boiling Point | 206.1 ± 35.0 °C (Predicted) | [3] |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 78.428 °C | [5] |
| pKa | 5.45 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in water, soluble in organic solvents. | [3] |
Synthesis of this compound
The most common synthetic route to this compound involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone.
Experimental Protocol: Chlorination of 3-methoxy-2-methyl-4(1H)-pyridone[2]
Materials:
-
3-methoxy-2-methyl-4(1H)-pyridone (5.6 g)
-
Phosphorus oxychloride (POCl₃) (50 ml)
-
Toluene
-
Chloroform
-
Water
-
Potassium carbonate
-
Silica gel for column chromatography
Procedure:
-
Suspend 3-methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride.
-
Reflux the suspension for 10 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add toluene and evaporate under reduced pressure to remove residual phosphorus oxychloride.
-
To the resulting oily substance, add chloroform and water, and separate the chloroform layer.
-
Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.
-
Combine the chloroform extracts, wash with water, dry over a suitable drying agent, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to yield this compound as a light brown oil (4.8 g).[2]
A patented alternative method aims to reduce waste by treating excess phosphorus oxychloride with DMF to produce the Vilsmeier reagent as a byproduct.[6]
Reactivity and Chemical Transformations
The reactivity of this compound is characteristic of substituted pyridines, which are electron-deficient aromatic systems.[7] The presence of the electronegative nitrogen atom and the chloro substituent makes the pyridine ring susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[8][9]
The primary and most well-documented reaction of this compound is its oxidation to this compound N-oxide, a crucial step in the synthesis of pantoprazole.[10][11]
Experimental Protocol: Synthesis of this compound N-oxide[13]
Materials:
-
This compound (220 parts by weight)
-
Phosphotungstic acid
-
Water
-
35% Hydrogen peroxide (350 parts by weight)
-
12% Sodium hydroxide aqueous solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a 25% (by mass) solution of phosphotungstic acid in water.
-
Slowly add the phosphotungstic acid solution to this compound with stirring.
-
Heat the mixture to 87 °C in a water bath.
-
Add 35% hydrogen peroxide dropwise at a rate of 60 parts by weight/hour.
-
Maintain the reaction at 85 °C for 5 hours.
-
Cool the reaction mixture to 30 °C and adjust the pH to 7-9 with a 12% sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic extract with water until neutral.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the dichloromethane under reduced pressure (35-45 °C, 0.06-0.08 MPa) to obtain this compound N-oxide.[12]
Role in Drug Development: The Pantoprazole Synthesis Pathway
This compound is a critical building block in the industrial synthesis of pantoprazole. The following diagram illustrates the logical flow from this intermediate to the final active pharmaceutical ingredient.
Caption: Logical workflow for the synthesis of Pantoprazole.
Safety Information
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. Store in a cool, dry, and well-ventilated area under an inert atmosphere.[3]
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis, with its chemical properties and reactivity being well-suited for the construction of more complex molecules like pantoprazole. While a significant amount of data exists regarding its synthesis and its role in this specific application, further research into its broader reactivity profile and potential biological activities could unveil new opportunities for this versatile substituted pyridine.
References
- 1. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chembk.com [chembk.com]
- 4. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | CAS#:107512-34-5 | Chemsrc [chemsrc.com]
- 6. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 10. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]
- 12. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Molecular Structure, Properties, and Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
For: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methoxy-2-methylpyridine is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its structural arrangement makes it a valuable building block in organic synthesis. Most notably, it serves as a key intermediate in the manufacturing of Pantoprazole, a widely used proton pump inhibitor for treating gastrointestinal diseases.[1][2] This guide provides an in-depth overview of its molecular structure, physicochemical properties, detailed synthesis protocols, and its pivotal role in drug development pathways.
Molecular Structure and Identifiers
The core structure consists of a pyridine ring substituted with a chloro group at the 4-position, a methoxy group at the 3-position, and a methyl group at the 2-position.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 107512-34-5[3] |
| Molecular Formula | C₇H₈ClNO[3][4][5][6][7][8] |
| SMILES | CC1=NC=CC(=C1OC)Cl[3] |
| InChI | 1S/C7H8ClNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3[3] |
| InChIKey | RYGXNMUVOHCPBF-UHFFFAOYSA-N[3][7] |
Physicochemical Properties
The physical and chemical data for this compound are summarized below. It is important to note that the reported physical state varies, with sources describing it as a light brown oil, a colorless liquid, or a solid, which may depend on purity and ambient conditions.[4][7][9]
| Property | Value | Source(s) |
| Molecular Weight | 157.60 g/mol | [3][5][6] |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [4][5][6] |
| Boiling Point | 206.1 ± 35.0 °C at 760 mmHg (Predicted) | [4][5] |
| Flash Point | 78.4 °C | [5] |
| pKa | 5.45 ± 0.10 (Predicted) | [4][6] |
| Appearance | Light brown oil / Colorless liquid / Solid | [4][6][7][9] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [6] |
Synthesis and Key Reactions
This compound is typically synthesized from 3-Methoxy-2-methyl-4(1H)-pyridone. Its subsequent oxidation to an N-oxide is a critical step in the pathway to Pantoprazole.
Experimental Protocol: Synthesis
The following protocol details the laboratory-scale synthesis of this compound.[9]
-
Reaction Setup: Suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).
-
Chlorination: Reflux the suspension for 10 hours.
-
Work-up I (Reagent Removal): Concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride. Add toluene to the residue and evaporate under reduced pressure again to azeotropically remove residual phosphorus oxychloride.
-
Work-up II (Extraction): To the resulting oily residue, add chloroform and water. Separate the chloroform layer. Make the aqueous layer alkaline using potassium carbonate and extract with chloroform.
-
Work-up III (Washing): Combine all chloroform extracts, wash with water, and dry over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Purification: Evaporate the solvent. Purify the residue by column chromatography on silica gel to yield this compound (4.8 g) as a light brown oil.[9]
Role as a Pharmaceutical Intermediate
This compound is a crucial precursor for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which is one of the two key intermediates required to produce Pantoprazole.[1] The synthesis pathway involves the N-oxidation of this compound, a reaction often carried out using hydrogen peroxide with a phosphotungstic acid catalyst.[2][10][11]
Predicted Spectroscopic Characterization
While specific experimental spectra were not available in the consulted literature, the following section outlines the expected spectroscopic features based on the molecule's structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:
-
A singlet around δ 2.4-2.6 ppm corresponding to the three protons of the C2-methyl group.
-
A singlet around δ 3.8-4.0 ppm for the three protons of the C3-methoxy group.
-
A doublet around δ 7.0-7.2 ppm for the C5 aromatic proton.
-
A doublet around δ 8.0-8.2 ppm for the C6 aromatic proton, shifted downfield due to the influence of the adjacent nitrogen atom.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule.
-
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at m/z 159 would also be present, with an intensity ratio of approximately 3:1 relative to the M⁺ peak.
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region (approx. 1400-1600 cm⁻¹), C-O stretching for the methoxy ether, and C-Cl stretching in the fingerprint region.
Safety and Handling
This compound is associated with several hazards and requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
GHS Pictogram: GHS07 (Exclamation Mark / Warning).
-
Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]
Conclusion
This compound is a well-characterized chemical intermediate with defined physicochemical properties. Its primary significance lies in its role as a cornerstone for the synthesis of Pantoprazole, making it a compound of high importance to the pharmaceutical and drug development sectors. The established synthesis protocols are robust, though they require careful handling of hazardous reagents. A thorough understanding of its structure, reactivity, and safety profile is essential for its effective and safe utilization in research and manufacturing.
References
- 1. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 2. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS#:107512-34-5 | Chemsrc [chemsrc.com]
- 6. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. clearsynth.com [clearsynth.com]
- 9. prepchem.com [prepchem.com]
- 10. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]
- 11. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]
A Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine (CAS: 107512-34-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methoxy-2-methylpyridine is a substituted pyridine derivative recognized for its crucial role as a building block in organic synthesis. Its structural features make it a valuable intermediate in the preparation of more complex molecules, particularly within the pharmaceutical industry. This compound is most notably a key precursor in the synthesis of Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, its applications in drug development, and essential safety information.
Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below. These data are essential for laboratory handling, reaction planning, and analytical characterization.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 107512-34-5 | [3] |
| Molecular Formula | C₇H₈ClNO | [3][4] |
| Molecular Weight | 157.60 g/mol | [3][5] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CC1=NC=CC(=C1OC)Cl | [3] |
| InChI Key | RYGXNMUVOHCPBF-UHFFFAOYSA-N |[3] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid or light brown oil/liquid | [5][6] |
| Boiling Point | 206.1 ± 35.0 °C (Predicted) | [7] |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [7] |
| Flash Point | 78.4 °C | [4] |
| Purity | Typically ≥97% | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | |
Spectroscopic Data
Spectroscopic data are critical for the structural confirmation of this compound. The following data have been reported from ¹H NMR and Mass Spectrometry analyses.[8]
Table 3: Spectroscopic Data
| Technique | Parameters and Results |
|---|---|
| ¹H NMR | (CDCl₃): δ 8.14 (d, 1H, J = 5.32 Hz), 7.17 (d, 1H, J = 5.10 Hz), 3.85 (s, 3H), 2.54 (s, 3H) |
| Mass Spec (ESI) | m/z: 157.91 ([M+H]⁺) |
Synthesis and Manufacturing
The primary route for synthesizing this compound involves the chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[6][8]
Experimental Protocol: Chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone
This protocol outlines a general laboratory procedure for the synthesis of this compound.
Materials:
-
3-Methoxy-2-methyl-4(1H)-pyridone
-
Phosphorus oxychloride (POCl₃)[6]
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Suspend 3-Methoxy-2-methyl-4(1H)-pyridone (e.g., 5.6 g) in phosphorus oxychloride (e.g., 50 ml) in a round-bottom flask equipped with a reflux condenser.[6]
-
Chlorination: Heat the mixture to reflux and maintain for approximately 10-18 hours.[6][8] Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Reagent Removal: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the excess phosphorus oxychloride. Toluene can be added and co-evaporated to aid in the removal of residual POCl₃.[6]
-
Workup:
-
Carefully add the resulting residue to a mixture of chloroform and ice water.[6]
-
Separate the organic layer.
-
Adjust the pH of the aqueous layer to alkaline (pH ~12) using a base like potassium carbonate or sodium hydroxide.[6][8]
-
Extract the alkaline aqueous layer multiple times with a chlorinated solvent like chloroform or dichloromethane.[6][8]
-
-
Purification:
-
Combine all organic extracts, wash with water, and dry over anhydrous magnesium sulfate.[6][8]
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.[6]
-
Purify the residue via column chromatography on silica gel to obtain this compound as a light brown oil.[6]
-
Applications in Drug Development
The primary application of this compound in drug development is its role as a key intermediate in the synthesis of Pantoprazole.[9] The synthesis involves the oxidation of the pyridine nitrogen to form an N-oxide, which is a critical step for subsequent transformations leading to the final active pharmaceutical ingredient (API).
The N-oxide derivative, this compound N-oxide (CAS 122307-41-9), is formed via oxidation, typically using hydrogen peroxide with a catalyst like phosphotungstic acid.[9][10][11][12] This intermediate is then further processed to construct the final structure of Pantoprazole. The overall pathway underscores the importance of this compound as a foundational scaffold in the multi-step synthesis of this widely used drug.[13][14]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.
Table 4: GHS Hazard Information
| Hazard Class | Code | Description | Reference |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| STOT, Single Exposure | H335 | May cause respiratory irritation |[3] |
Safe Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16] Ensure eyewash stations and safety showers are readily accessible.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe vapors or fumes. Wash hands thoroughly after handling.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Keep away from heat, sparks, and open flames. Recommended storage is at 2-8°C under an inert atmosphere.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[15]
-
On Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]
-
On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[15][16]
Conclusion
This compound, CAS 107512-34-5, is a pivotal chemical intermediate with significant value in pharmaceutical manufacturing. Its well-defined synthesis and critical role in the production of Pantoprazole highlight its importance for professionals in drug development and organic synthesis. A thorough understanding of its properties, synthesis protocols, and safety requirements is essential for its effective and safe utilization in a research and development setting.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2002028852A1 - A process for the preparation of pantoprazole and intermediates therefor - Google Patents [patents.google.com]
- 3. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:107512-34-5 | Chemsrc [chemsrc.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | 107512-34-5 [chemicalbook.com]
- 9. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]
- 11. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]
- 12. Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide | C7H8ClNO2 | CID 5083929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aksci.com [aksci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Synthesis of 4-Chloro-3-methoxy-2-methylpyridine from 3-methoxy-2-methyl-4(1H)-pyridone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Chloro-3-methoxy-2-methylpyridine from its precursor, 3-methoxy-2-methyl-4(1H)-pyridone. This transformation is a crucial step in the synthesis of various pharmaceutical compounds, including the proton pump inhibitor Pantoprazole. The primary method for this conversion involves a chlorination reaction using phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the reaction solvent.
Reaction Overview
The core of the synthesis is the conversion of the hydroxyl group at the 4-position of the pyridone ring to a chloro group. This is typically achieved by heating the starting material in an excess of phosphorus oxychloride. The overall reaction is as follows:
Chemical Reaction Scheme:
Starting Material: 3-methoxy-2-methyl-4(1H)-pyridone Reagent: Phosphorus oxychloride (POCl₃) Product: this compound
Quantitative Data Summary
The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of this compound.
| Parameter | Value | Source |
| Starting Material (3-methoxy-2-methyl-4(1H)-pyridone) | 5.6 g | [1] |
| 27.8 g | [2] | |
| Reagent (Phosphorus oxychloride - POCl₃) | 50 ml | [1] |
| 280 g | [2] | |
| 70-100 ml | [3] | |
| Reaction Temperature | Reflux | [1] |
| 70-80 °C | [2] | |
| Reaction Time | 10 hours | [1] |
| 10 hours | [2] | |
| 8-12 hours | [3] | |
| Product Yield (this compound) | 4.8 g | [1] |
| 28.2 - 28.7 g | [2] |
Experimental Protocols
Below are detailed methodologies for the synthesis, work-up, and purification of this compound based on established procedures.
Protocol 1: Standard Reflux and Aqueous Work-up
This protocol is a common method involving direct reaction in phosphorus oxychloride followed by an aqueous work-up.
Procedure:
-
Suspend 3-methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml) in a round-bottom flask equipped with a reflux condenser.[1]
-
Heat the mixture to reflux and maintain for 10 hours.[1]
-
After cooling, concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.
-
To the residue, add toluene and evaporate under reduced pressure to azeotropically remove residual phosphorus oxychloride.[1]
-
The resulting oily substance is treated with chloroform and water. The chloroform layer is separated.[1]
-
The aqueous layer is made alkaline with potassium carbonate and then extracted with chloroform.[1]
-
The combined chloroform extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated.[1]
-
The crude product is purified by column chromatography on silica gel to yield this compound as a light brown oil (4.8 g).[1]
Protocol 2: Modified Work-up with DMF Quenching
This modified protocol introduces the use of N,N-Dimethylformamide (DMF) to manage the excess phosphorus oxychloride, which can reduce the generation of acidic wastewater.[2]
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine phosphorus oxychloride (280 g) and 3-methoxy-2-methyl-4-pyrone (27.8 g).[2]
-
Slowly heat the mixture with stirring to 70-80°C and maintain for 10 hours.[2]
-
After the reaction is complete, cool the mixture to 0-10°C.
-
Add DMF (85 g) and stir for 2 hours. This process forms a Vilsmeier reagent as a byproduct.[2]
-
Separate the layers, collecting the lower organic layer (Vilsmeier reagent). Pour the upper layer into an ice-water mixture (50 g) for hydrolysis, maintaining the temperature between -5 to 5°C.[2]
-
After stirring for 1 hour to ensure complete hydrolysis, adjust the pH to 12 using a 30% potassium hydroxide solution at a temperature of 30-40°C.[2]
-
Extract the product with chloroform and distill to obtain 4-chloro-3-methoxy-2-methyl-4-pyridine (28.2 g).[2]
Visualized Workflows
The following diagrams illustrate the experimental workflow and the chemical transformation process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical transformation from starting material to product.
References
Physical and chemical properties of 4-Chloro-3-methoxy-2-methylpyridine
An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical data for this compound, a key intermediate in pharmaceutical synthesis.
Core Physical and Chemical Properties
Quantitative data for this compound has been aggregated from various sources and is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 107512-34-5 | [1][2][3] |
| Molecular Formula | C₇H₈ClNO | [1][2][3][4][5] |
| Molecular Weight | 157.60 g/mol | [1][2][4] |
| Appearance | Light brown oil or colorless to light yellow liquid/solid | [2][5][6] |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [1][2][3][5] |
| Boiling Point | 206.1 ± 35.0 °C (Predicted) | [1][2][3][5] |
| Flash Point | 78.428 °C | [1][3] |
| Refractive Index | 1.516 | [1] |
| pKa | 5.45 ± 0.10 (Predicted) | [2][5] |
| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [2][7] |
Synthesis Protocol
A common method for the synthesis of this compound involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone.[6] The following is a detailed experimental protocol based on literature procedures.[6][8]
Materials:
-
3-methoxy-2-methyl-4(1H)-pyridone
-
Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)[8]
-
Toluene
-
Chloroform
-
Potassium carbonate
-
Water
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate or sodium sulfate[8]
-
Sodium hydroxide solution (40%)[8]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxy-2-methyl-4(1H)-pyridone (e.g., 5.6 g) in an excess of phosphorus oxychloride (e.g., 50 ml).[6]
-
Chlorination: Heat the mixture to reflux and maintain for approximately 10-18 hours.[6][8] The reaction should be monitored for completion.
-
Work-up:
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure. Toluene can be added and evaporated to aid in the removal of residual phosphorus oxychloride.[6]
-
The resulting residue is dissolved in a mixture of chloroform and ice water.[6][8]
-
The pH of the aqueous layer is carefully adjusted to 12 with a 40% sodium hydroxide solution.[8] The aqueous layer is then made alkaline with potassium carbonate.[6]
-
-
Extraction: The aqueous layer is extracted multiple times with chloroform.[6][8]
-
Purification:
Spectroscopic Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): δ 8.14 (d, 1H, J = 5.32 Hz), 7.17 (d, 1H, J = 5.10 Hz), 3.85 (s, 3H), 2.54 (s, 3H).[8]
-
Mass Spectrometry (ESI): m/z of 157.91 ([M+H]⁺).[8]
Chemical Reactions and Applications
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[5] Notably, it is a key precursor for the production of Pantoprazole, a proton pump inhibitor.[9] The synthesis of its N-oxide derivative is also a significant transformation, often utilizing oxidizing agents like hydrogen peroxide in the presence of a catalyst.[10][11][12]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | CAS#:107512-34-5 | Chemsrc [chemsrc.com]
- 4. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound N-oxide | 122307-41-9 | FC09547 [biosynth.com]
- 8. This compound | 107512-34-5 [chemicalbook.com]
- 9. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 10. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 4-Chloro-3-methoxy-2-methylpyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties for 4-Chloro-3-methoxy-2-methylpyridine is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [1] |
| CAS Number | 107512-34-5 | [2] |
| Appearance | Solid |
Synthesis of this compound
The synthesis of this compound is a critical process for its application as a synthetic intermediate. The following flowchart outlines a common synthetic pathway.
Caption: Synthetic pathway to this compound.
Spectroscopic Data (Predicted) and Experimental Protocols
Due to the absence of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its functional groups and general principles of spectroscopy. Standard experimental protocols for obtaining this data are also detailed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy group protons.
-
Aromatic Protons (2H): Two signals in the aromatic region (typically δ 6.5-8.5 ppm), likely appearing as doublets due to coupling with each other.
-
Methoxy Protons (3H): A singlet around δ 3.5-4.0 ppm.
-
Methyl Protons (3H): A singlet around δ 2.0-2.5 ppm.
Predicted ¹³C NMR Spectrum:
The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.
-
Aromatic Carbons (5C): Signals in the range of δ 110-160 ppm. The carbon bearing the chlorine atom will be significantly affected.
-
Methoxy Carbon (1C): A signal around δ 55-60 ppm.
-
Methyl Carbon (1C): A signal in the aliphatic region, typically δ 15-25 ppm.
Experimental Protocol for NMR Spectroscopy:
A general protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Predicted IR Spectrum:
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Around 2850-3000 cm⁻¹.
-
C=C and C=N stretching (aromatic ring): In the region of 1400-1600 cm⁻¹.
-
C-O stretching (methoxy group): A strong band around 1000-1300 cm⁻¹.
-
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Record the spectrum using an FTIR spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and subtracted from the sample spectrum.[5]
Mass Spectrometry (MS)
Predicted Mass Spectrum:
The mass spectrum, typically obtained using Electron Ionization (EI), will show the molecular ion peak and various fragment ions.
-
Molecular Ion (M⁺): A peak at m/z 157, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should result in an M+2 peak at m/z 159 with about one-third the intensity of the M⁺ peak.
-
Fragmentation: Common fragmentation pathways for pyridine derivatives include the loss of the methyl group (M-15), the methoxy group (M-31), or the chlorine atom (M-35). The fragmentation pattern can provide valuable structural information.[6][7]
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).[8]
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures efficient vaporization of the sample without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities.
-
Carrier Gas: Helium is commonly used as the carrier gas.[8]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.[9]
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).
-
Signaling Pathways and Workflows
As this compound is primarily a synthetic intermediate, its direct involvement in biological signaling pathways is not typically studied. However, its role in synthetic workflows is critical. The following diagram illustrates a generalized workflow for its use in the synthesis of a more complex target molecule.
Caption: Generalized workflow for the use of the title compound.
Conclusion
This technical guide provides a summary of the known properties and synthetic routes for this compound. While detailed, experimentally verified spectroscopic data is not currently available in the public domain, the predicted spectral characteristics and standard experimental protocols outlined here offer a valuable resource for researchers. The acquisition and publication of comprehensive spectroscopic data for this compound would be a significant contribution to the fields of synthetic chemistry and drug development.
References
- 1. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. agilent.com [agilent.com]
- 9. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-methoxy-2-methylpyridine is a key heterocyclic intermediate, primarily recognized for its critical role in the synthesis of the proton pump inhibitor Pantoprazole. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and known applications. This document consolidates quantitative data from various sources into structured tables and details key experimental protocols. Furthermore, it visualizes synthetic pathways and experimental workflows using Graphviz diagrams to offer a clear and concise understanding of the chemical processes involved. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, providing a foundational understanding of this important chemical entity.
Chemical Properties and Data
This compound is a substituted pyridine with the molecular formula C₇H₈ClNO.[1][2] Its chemical structure and basic properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [1] |
| CAS Number | 107512-34-5 | [1] |
| Appearance | Light brown oil or solid | [3] |
| Boiling Point (Predicted) | 206.1 ± 35.0 °C | [2] |
| Density (Predicted) | 1.168 ± 0.06 g/cm³ | [2] |
| SMILES | CC1=NC=CC(=C1OC)Cl | [1] |
| InChI | InChI=1S/C7H8ClNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3 | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone. This precursor is typically synthesized from maltol in a multi-step process.
Synthesis Pathway Overview
The overall synthesis can be visualized as a two-stage process: the formation of the pyridone intermediate followed by the chlorination to yield the final product.
References
The Lynchpin of Proton Pump Inhibition: A Technical Guide to the Core Intermediate in Pantoprazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal intermediate in the synthesis of pantoprazole, a widely prescribed proton pump inhibitor. Pantoprazole's therapeutic success in treating acid-related gastrointestinal disorders hinges on its efficient and scalable chemical synthesis. Central to this process is the strategic coupling of two key heterocyclic building blocks, which dictates the overall yield and purity of the final active pharmaceutical ingredient (API). This document offers a comprehensive overview of the synthetic pathways, detailed experimental protocols, and critical process parameters involved in the preparation of this essential intermediate, providing a valuable resource for professionals in the field of drug development and manufacturing.
The Core Condensation: Unveiling the Key Intermediates
The synthesis of pantoprazole is primarily achieved through the condensation of two key heterocyclic intermediates: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole . This reaction forms a thioether linkage, creating the immediate precursor to pantoprazole, which is subsequently oxidized to the active sulfoxide form.
The overall synthetic pathway can be visualized as a two-step process following the preparation of the key intermediates:
-
Condensation: Formation of the pantoprazole sulfide intermediate.
-
Oxidation: Conversion of the sulfide to the sulfoxide (pantoprazole).
Figure 1: Overview of the core pantoprazole synthesis pathway.
This guide will delve into the synthesis of each key intermediate and the subsequent steps leading to pantoprazole, presenting quantitative data and detailed experimental protocols.
Synthesis of Key Intermediates
The efficient preparation of the two primary building blocks is crucial for the overall success of pantoprazole synthesis. Various synthetic routes have been developed for both 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, each with its own advantages in terms of yield, cost, and environmental impact.
Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
This pyridine derivative serves as the electrophilic component in the condensation reaction. A common synthetic approach starts from maltol and involves a multi-step sequence.
Experimental Protocol:
A widely employed method involves the chlorination of the corresponding hydroxymethylpyridine precursor.
-
Reaction Setup: A solution of (3,4-dimethoxypyridin-2-yl)methanol is prepared in a suitable anhydrous solvent, such as dichloromethane, and cooled to 0-5 °C in an ice bath.
-
Chlorination: A solution of thionyl chloride in dichloromethane is added dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature for a specified period, typically 2 hours, and monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is washed with an appropriate solvent like diethyl ether and collected by filtration. The product is then dried under vacuum to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| (3,4-dimethoxypyridin-2-yl)methanol | Thionyl chloride | Dichloromethane | 2 h | 0-20 °C | 93% | Not Specified | [1] |
| (3,4-dimethoxypyridin-2-yl)methanol | Thionyl chloride | Dichloromethane | 2 h | 0-3 °C | 76-78% | Not Specified | [2] |
Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole
This benzimidazole derivative provides the nucleophilic thiol group for the condensation reaction. A common route involves the cyclization of a substituted o-phenylenediamine with a thiocarbonyl source.
Experimental Protocol:
A representative procedure involves the reaction of 4-(difluoromethoxy)-o-phenylenediamine with carbon disulfide.
-
Reaction Setup: 4-(difluoromethoxy)-o-phenylenediamine is dissolved in a suitable solvent, often an aqueous alkaline solution (e.g., with sodium hydroxide or potassium hydroxide).
-
Cyclization: Carbon disulfide is added dropwise to the solution at a controlled temperature. The reaction mixture is then heated to facilitate cyclization.
-
Reaction Progression: The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling, the reaction mixture is acidified to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| 4-(difluoromethoxy)-o-phenylenediamine | Carbon disulfide, Potassium hydroxide | Methanol, Water | 1 h | 70 °C | 99.8% | Not Specified | [3] |
| 4-(difluoromethoxy)-o-phenylenediamine | Carbon disulfide, Sodium hydroxide | Water | 6 h | 30-40 °C then 60-70 °C | 95.4% | Not Specified | [4] |
The Core Condensation Reaction: Formation of the Thioether Intermediate
The coupling of the two key intermediates is the cornerstone of pantoprazole synthesis. This nucleophilic substitution reaction forms the pantoprazole sulfide, the direct precursor to the final API.
Figure 2: The condensation of key intermediates to form pantoprazole sulfide.
Experimental Protocol:
A typical one-pot procedure for the condensation and subsequent oxidation is often employed in industrial settings to improve efficiency.
-
Condensation: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is dissolved in an aqueous solution of a base, such as sodium hydroxide. To this solution, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is added. The reaction is stirred at ambient temperature for a few hours.[5]
-
Isolation of Intermediate (Optional): In some procedures, the pantoprazole sulfide intermediate is isolated at this stage by filtration and washing. However, one-pot syntheses proceed directly to the oxidation step without isolation.[6]
Quantitative Data for Condensation:
| Starting Materials | Base | Solvent | Reaction Time | Temperature | Yield of Sulfide | Purity of Sulfide | Reference |
| 2-chloromethyl-3,4-dimethoxypyridine HCl, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole | NaOH | Water | 3 h | 25-30 °C | 99.80% | 99.91% | [5] |
The Final Step: Oxidation to Pantoprazole
The conversion of the pantoprazole sulfide to the corresponding sulfoxide is a critical step that requires careful control to prevent over-oxidation to the sulfone byproduct, a common impurity.
Experimental Protocol:
Various oxidizing agents have been utilized for this transformation. A common and cost-effective method employs sodium hypochlorite.
-
Oxidation: The pantoprazole sulfide (either isolated or in the reaction mixture from the condensation step) is treated with an oxidizing agent. When using sodium hypochlorite, it is typically added slowly to an alkaline aqueous solution of the sulfide at a low temperature (0-5 °C) over a period of 2-3 hours.[5]
-
Quenching and Work-up: After the reaction is complete, any excess oxidizing agent is quenched (e.g., with a solution of sodium thiosulfate). The pH of the solution is then adjusted to precipitate the pantoprazole free base.
-
Isolation and Purification: The pantoprazole is extracted with an organic solvent like dichloromethane. The organic layer is then concentrated, and the residue is treated with a sodium hydroxide solution in a suitable solvent (e.g., acetonitrile) to form the sodium salt, which is then isolated and dried.[5]
Quantitative Data for Oxidation and Final Product:
| Sulfide Intermediate | Oxidizing Agent | Solvent | Reaction Time | Temperature | Overall Yield (from intermediates) | Purity of Pantoprazole Sodium | Reference |
| Pantoprazole Sulfide | Sodium Hypochlorite | Water | 2-3 h | 0-5 °C | 77.2% | Not specified | [7] |
| Pantoprazole Sulfide | Sodium Hypochlorite | Acetone/Water | 6 h | 5-8 °C | 83% | >99.5% | [6] |
Conclusion
The synthesis of pantoprazole is a well-established process that relies on the efficient coupling of two key intermediates, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole. The optimization of the synthesis of these starting materials and the careful control of the subsequent condensation and oxidation reactions are paramount for achieving high yields and purity of the final drug substance. This technical guide has provided a detailed overview of these critical steps, offering valuable insights and practical protocols for researchers and professionals in the pharmaceutical industry. The continued refinement of these synthetic methods will contribute to the cost-effective and environmentally sustainable production of this important medication.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine
This technical guide provides a comprehensive overview of 4-Chloro-3-methoxy-2-methylpyridine, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and its significant role in the production of proton pump inhibitors.
Core Chemical and Physical Properties
This compound is a substituted pyridine derivative.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol [3][4][5][6] |
| Appearance | Solid, Colorless to light yellow liquid[3][6][7][8] |
| CAS Number | 107512-34-5[3][5] |
| Density (Predicted) | 1.168 ± 0.06 g/cm³[6][7][9] |
| Boiling Point (Predicted) | 206.1 ± 35.0 °C[6][9] |
| pKa (Predicted) | 5.45 ± 0.10[7][9] |
| InChI Key | RYGXNMUVOHCPBF-UHFFFAOYSA-N[1][3][4][5] |
| SMILES | CC1=NC=CC(=C1OC)Cl[1] |
Synthesis Protocols
The synthesis of this compound and its subsequent conversion to a key N-oxide intermediate are critical steps in pharmaceutical manufacturing. Detailed experimental procedures are outlined below.
Experimental Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 3-Methoxy-2-methyl-4(1H)-pyridone.[10]
Materials:
-
3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g)
-
Phosphorus oxychloride (50 ml)
-
Toluene
-
Chloroform
-
Water
-
Potassium carbonate
-
Silica gel for column chromatography
Procedure:
-
Suspend 3-Methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride.[10]
-
Reflux the suspension for 10 hours.[10]
-
Concentrate the reaction mixture.[10]
-
Add toluene to the residue and evaporate under reduced pressure to remove residual phosphorus oxychloride.[10]
-
To the resulting oily substance, add chloroform and water, then separate the chloroform layer.[10]
-
Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.[10]
-
Combine the chloroform extracts, wash with water, dry, and evaporate the solvent.[10]
-
Purify the residue by column chromatography on silica gel to yield this compound as a light brown oil (4.8 g).[10]
Experimental Protocol 2: Synthesis of this compound-N-oxide
This protocol details the oxidation of this compound to its N-oxide, a crucial intermediate for Pantoprazole synthesis.[11][12] The method utilizes a phosphotungstic acid catalyst with hydrogen peroxide.[11][12]
Materials:
-
This compound (220 parts by weight)
-
Phosphotungstic acid (12 parts by weight)
-
Weakly acidic water
-
35% Hydrogen peroxide (350 parts by weight)
-
12% Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a 25% (by mass) phosphotungstic acid solution by dissolving 12 parts by weight of the acid in weakly acidic water.[11]
-
Under stirring, slowly add the prepared phosphotungstic acid solution to 220 parts by weight of this compound.[11]
-
Heat the mixture in a water bath to 87°C.[11]
-
Add 350 parts by weight of 35% hydrogen peroxide dropwise at a rate of 60 parts by weight per hour.[11]
-
Maintain the reaction temperature at 85°C for 5 hours.[11]
-
Cool the reaction solution to 30°C and adjust the pH to 7-9 using a 12% sodium hydroxide solution to decompose excess hydrogen peroxide.[1]
-
Wash the organic extract with water until neutral, then dry over anhydrous Na₂SO₄.[11][12]
-
Evaporate the dichloromethane under reduced pressure (0.06-0.08 MPa) at a temperature of 35-45°C to obtain the final product, this compound-N-oxide.[11]
Role in Drug Development: The Pantoprazole Pathway
This compound is not known for its own biological activity. Its significance lies in its role as a critical building block in the synthesis of Pantoprazole, a widely used proton pump inhibitor for treating gastroesophageal reflux disease (GERD) and other stomach acid-related conditions.[11][12] The pyridine derivative undergoes a series of reactions, starting with the N-oxidation detailed above, to form the pyridinyl methyl moiety of the final drug molecule.[5][13]
The overall synthesis of Pantoprazole involves the condensation of the activated pyridine intermediate (2-chloromethyl-3,4-dimethoxypyridine) with 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol, followed by an oxidation step to form the final sulfoxide structure.[5][8][13][14][15]
Analytical Methodologies
The purity and characterization of this compound and its derivatives are typically assessed using standard analytical techniques in organic chemistry. While specific validated methods for this intermediate are not extensively published, the quality control of its downstream product, Pantoprazole, relies heavily on High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[5]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method (RP-HPLC) would be the standard approach for purity assessment and quantification. A typical system would involve a C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer gradient, with UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation of the synthesized compound and for identifying any potential impurities.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[15]
Researchers developing analytical methods for this compound would typically start with the conditions used for related pyridine compounds or Pantoprazole impurities and optimize them for resolution and sensitivity.
References
- 1. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. mdpi.com [mdpi.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 9. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 10. prepchem.com [prepchem.com]
- 11. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]
- 12. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-methoxy-2-methylpyridine, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. The document details its chemical and physical properties, synthesis protocols, and its significant role in the manufacturing of proton pump inhibitors.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. Its IUPAC name is confirmed as this compound.[1][2] It is recognized by the CAS Number 107512-34-5.[1] This compound serves as a crucial building block in the synthesis of more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 107512-34-5 |
| Molecular Formula | C₇H₈ClNO |
| InChI | InChI=1S/C7H8ClNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3 |
| InChIKey | RYGXNMUVOHCPBF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CC(=C1OC)Cl[2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/light brown oil | [3][4][5] |
| Boiling Point | 206.1 ± 35.0 °C (Predicted) | [4] |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [4][5] |
| pKa | 5.45 ± 0.10 (Predicted) | [4][5] |
| Solubility | Slightly soluble in water, soluble in organic solvents. | [4] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [5] |
Synthesis and Experimental Protocols
The primary application of this compound is as an intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor for treating gastrointestinal diseases.[6][7][8] Its synthesis is a critical step in the overall manufacturing process of this drug.
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone.[3]
Experimental Protocol:
-
Reaction Setup: 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) is suspended in phosphorus oxychloride (50 ml).[3]
-
Reflux: The mixture is refluxed for 10 hours.[3]
-
Concentration: The reaction mixture is then concentrated to remove excess phosphorus oxychloride.[3]
-
Azeotropic Removal: Toluene is added to the residue, and the remaining phosphorus oxychloride is removed by evaporation under reduced pressure.[3]
-
Extraction: The resulting oily substance is dissolved in chloroform and washed with water. The aqueous layer is made alkaline with potassium carbonate and then extracted with chloroform.[3]
-
Purification: The combined chloroform extracts are washed with water, dried, and evaporated. The final product is purified by column chromatography on silica gel to yield this compound (4.8 g) as a light brown oil.[3]
Synthesis of this compound-N-oxide
This compound is also a key intermediate for Pantoprazole and is synthesized from this compound.[6][7]
Experimental Protocol:
-
Catalyst Preparation: A 25% (by mass) phosphotungstic acid solution is prepared by dissolving 12 parts by weight of phosphotungstic acid in weakly acidic water.[6]
-
Reaction Mixture: 220 parts by weight of this compound is charged into a reactor. The phosphotungstic acid solution is slowly added while stirring.[6]
-
Oxidation: The mixture is heated to 87°C in a water bath. 350 parts by weight of 35% hydrogen peroxide is added dropwise at a rate of 60 parts by weight per hour. The reaction is then maintained at 85°C for 5 hours.[6][9]
-
Work-up: After cooling, the pH of the reaction solution is adjusted to 7-9 with a sodium hydroxide solution.[6][7]
-
Extraction and Purification: The product, this compound-N-oxide, is extracted with dichloromethane. The organic layer is washed with water until neutral, dried with anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.[6][7]
Applications in Drug Development
As highlighted, this compound is a crucial intermediate in the synthesis of Pantoprazole.[6][8] The synthesis of Pantoprazole involves the conversion of this pyridine derivative to its N-oxide, followed by further functionalization. This underscores the importance of this compound in the production of active pharmaceutical ingredients (APIs).
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. It should be used in a well-ventilated area.
Visualized Synthesis Workflow
The following diagram illustrates the synthesis pathway from the starting material to this compound and its subsequent N-oxide derivative.
Caption: Synthesis pathway of this compound and its N-oxide.
References
- 1. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. prepchem.com [prepchem.com]
- 4. chembk.com [chembk.com]
- 5. 107512-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]
- 7. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 9. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 4-Chloro-3-methoxy-2-methylpyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methoxy-2-methylpyridine is a key heterocyclic building block predominantly utilized in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid secretion. Its structural features make it an essential precursor for the construction of the pyridine moiety of several significant pharmaceuticals, most notably Pantoprazole. This document provides detailed application notes, experimental protocols, and relevant biological pathway information for researchers engaged in the synthesis and development of pharmaceuticals derived from this versatile intermediate.
Pharmaceutical Applications
The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the multi-step synthesis of Pantoprazole.[1][2] Pantoprazole is widely prescribed for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The synthesis of Pantoprazole involves the conversion of this compound to its N-oxide derivative, which is then further elaborated and coupled with a benzimidazole moiety.
While Pantoprazole is the most prominent example, the substituted pyridine core is a common feature in other proton pump inhibitors as well, highlighting the importance of this building block in medicinal chemistry.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone to yield this compound.
Materials:
-
3-Methoxy-2-methyl-4(1H)-pyridone
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Chloroform
-
Potassium carbonate (K₂CO₃)
-
Water
-
Silica gel for column chromatography
Procedure:
-
Suspend 3-methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride.
-
Reflux the mixture for 10 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.
-
Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual phosphorus oxychloride.
-
To the resulting oily substance, add chloroform and water, and separate the chloroform layer.
-
Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.
-
Combine all chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain this compound as a light brown oil.[3]
Quantitative Data for Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) | [3] |
| Reagent | Phosphorus oxychloride (50 ml) | [3] |
| Reaction Time | 10 hours (reflux) | [3] |
| Product Yield | 4.8 g | [3] |
Protocol 2: Synthesis of this compound-N-oxide
This protocol describes the oxidation of this compound to its corresponding N-oxide, a critical intermediate for Pantoprazole synthesis.[1]
Materials:
-
This compound
-
Phosphotungstic acid
-
Hydrogen peroxide (35%)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Prepare a phosphotungstic acid solution by dissolving it in weakly acidic water.
-
In a reaction vessel, add this compound and slowly add the phosphotungstic acid solution under stirring.
-
Heat the mixture in a water bath to 85-90°C.
-
Slowly add 35% hydrogen peroxide dropwise over a period of time.
-
Maintain the reaction temperature for approximately 5 hours.
-
Cool the reaction solution and adjust the pH to 7-9 with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic extract with water until neutral.
-
Dry the dichloromethane extract over anhydrous sodium sulfate.
-
Evaporate the dichloromethane under reduced pressure to obtain this compound-N-oxide.[1][4]
Quantitative Data for Synthesis of this compound-N-oxide (Example Embodiments)
| Parameter | Example 1 | Example 2 | Example 3 | Reference |
| This compound | 250 parts by weight | 220 parts by weight | 200 parts by weight | [1][4] |
| Phosphotungstic Acid Solution | 10 parts by weight in neutral water (20% solution) | 12 parts by weight in weakly acidic water (25% solution) | 13 parts by weight in weakly acidic water (30% solution) | [1][4] |
| Hydrogen Peroxide (35%) | 300 parts by weight | 350 parts by weight | 380 parts by weight | [1][4] |
| Reaction Temperature | 90°C, then 83°C for 5h | 87°C, then 85°C for 5h | 85°C, then 88°C for 5h | [1][4] |
| Product Yield | - | 230.2 parts by weight (95% yield) | 205 parts by weight (93.05% yield) | [5] |
Experimental Workflows
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound-N-oxide.
Signaling Pathway: Mechanism of Action of Pantoprazole
Pantoprazole, derived from this compound, exerts its therapeutic effect by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[6] This is the final step in the secretion of gastric acid into the stomach lumen.
The process begins with the stimulation of parietal cells by secretagogues like histamine, gastrin, and acetylcholine. This stimulation leads to the translocation of H⁺/K⁺-ATPase from cytoplasmic tubulovesicles to the apical membrane of the parietal cell. Pantoprazole, a weak base, accumulates in the acidic environment of the parietal cell's secretory canaliculi. Here, it is converted to its active form, a cyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H⁺/K⁺-ATPase, inactivating the pump and thereby inhibiting both basal and stimulated gastric acid secretion.[7][8][9]
Caption: Mechanism of action of Pantoprazole in inhibiting gastric acid secretion.
References
- 1. Gastric Parietal Cell Physiology and Helicobacter pylori–Induced Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]
- 5. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. KEGG PATHWAY: map04971 [genome.jp]
- 8. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide, a key intermediate in the production of various pharmaceuticals, including Pantoprazole.[1][2][3] The described method utilizes a phosphotungstic acid-catalyzed oxidation of this compound with hydrogen peroxide, offering a safer and more environmentally friendly alternative to traditional methods that use peracetic acid.[1][2][3]
Introduction
This compound-N-oxide is a crucial building block in the synthesis of proton pump inhibitors. The traditional synthesis route often involves the use of peracetic acid, which is highly reactive and poses significant safety risks, making industrial-scale production challenging.[2][3] The protocol detailed below describes a more robust and safer method using a phosphotungstic acid catalyst, which provides high yields and purity under milder reaction conditions.[1][2][4]
Key Advantages of the Protocol
-
Enhanced Safety: Avoids the use of highly reactive and potentially explosive peracetic acid.[2][3]
-
High Yield: The reaction consistently produces high yields of the desired product.[3][4]
-
Environmental Friendliness: The process minimizes the production of acidic waste, making it more environmentally benign.[1][2]
-
Scalability: The mild reaction conditions and operational simplicity make this method suitable for industrial-scale production.[1][2]
Experimental Protocol
This protocol is based on methodologies described in the cited patents.[1][2][3][4]
Materials and Reagents
-
This compound
-
Phosphotungstic acid
-
Hydrogen peroxide (35% w/w aqueous solution)
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Equipment
-
Reaction vessel with stirring and temperature control (e.g., jacketed reactor)
-
Dropping funnel
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Reaction Scheme
Procedure
-
Catalyst Preparation: Prepare a 20-30% (w/w) solution of phosphotungstic acid in neutral or weakly acidic water.[1][2]
-
Reaction Setup: Charge the reaction vessel with this compound.
-
Catalyst Addition: Under stirring, slowly add the prepared phosphotungstic acid solution to the reaction vessel. Ensure complete mixing.[1][2]
-
Heating: Heat the mixture to the desired reaction temperature (85-90°C) using a water bath.[1][2]
-
Oxidant Addition: Slowly add the 35% hydrogen peroxide solution dropwise to the reaction mixture. Maintain a steady addition rate (e.g., 50-65 parts by weight/hour).[1][2]
-
Reaction: After the addition of hydrogen peroxide is complete, maintain the reaction mixture at the specified temperature (e.g., 83-88°C) for approximately 5 hours to ensure the reaction goes to completion.[1][2]
-
Quenching and Neutralization: Cool the reaction mixture to room temperature (25-30°C). Carefully add a dilute aqueous solution of sodium hydroxide (e.g., 12-15% w/w) to adjust the pH to 7-9. This step decomposes any excess hydrogen peroxide.[1][3]
-
Extraction: Transfer the neutralized reaction mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer with water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the dichloromethane by evaporation under reduced pressure at a temperature of 35-45°C to obtain the final product, this compound-N-oxide.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various examples found in the cited literature.
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Example 1[1][2] | Example 2[1] | Example 3[2] |
| This compound (parts by weight) | 250 | 220 | 200 |
| Phosphotungstic Acid (parts by weight) | 10 | 12 | 13 |
| Phosphotungstic Acid Solution Concentration | 20% | 25% | 30% |
| 35% Hydrogen Peroxide (parts by weight) | 300 | 350 | 380 |
| Hydrogen Peroxide Addition Rate (parts by weight/hour) | 50 | 60 | 65 |
| Initial Reaction Temperature | 90°C | 87°C | 85°C |
| Reaction Maintenance Temperature | 83°C | 85°C | 88°C |
| Reaction Time | 5 hours | 5 hours | 5 hours |
Table 2: Product Yield and Purity
| Parameter | Example 1[3] | Example 2[3][4] |
| Product Weight (parts by weight) | 258.1 | 230.2 |
| Yield | 93.72% | 95% |
| Purity (by HPLC area normalization) | High | High |
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound-N-oxide.
References
- 1. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]
- 3. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 4. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proton pump inhibitors (PPIs) are a class of drugs that are among the most widely prescribed medications globally for the treatment of acid-related disorders.[1][2][3] Their primary function is the potent and long-lasting inhibition of gastric acid secretion.[2][3] PPIs, such as omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole, are substituted benzimidazoles that work by irreversibly blocking the gastric hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, which is the final step in gastric acid production.[2][4][5] The synthesis of these complex molecules is a critical aspect of their pharmaceutical development and manufacturing.
This document provides detailed application notes and experimental protocols for the synthesis of key proton pump inhibitors. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
General Synthetic Strategy
The synthesis of most proton pump inhibitors follows a common two-step pathway:
-
Thioether Formation: This step involves the condensation of a substituted 2-mercaptobenzimidazole with a substituted 2-chloromethylpyridine derivative under basic conditions. This nucleophilic substitution reaction forms the core thioether intermediate.[6][7][8][9]
-
Asymmetric Oxidation: The prochiral sulfide (thioether) is then oxidized to a chiral sulfoxide. This step is crucial as it creates the stereocenter in molecules like esomeprazole.[10] Controlling this oxidation is critical to prevent further oxidation to the corresponding sulfone, which is an undesired byproduct.[8][11] Various oxidizing agents are used, including meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium hypochlorite.[6][8][9] For chiral PPIs like esomeprazole, this oxidation is performed asymmetrically using a chiral catalyst, often a titanium complex with a chiral ligand like diethyl tartrate.[4][10][12]
Omeprazole
Omeprazole was the first proton pump inhibitor to be marketed and is a racemic mixture of (S)- and (R)-enantiomers.[4][13] Its synthesis involves the coupling of 5-methoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, followed by oxidation.[7][14]
Synthesis Workflow
References
- 1. Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing [mdpi.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. 25 Years of Proton Pump Inhibitors: A Comprehensive Review [gutnliver.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 6. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: Functionalization of 4-Chloro-3-methoxy-2-methylpyridine
Topic: Proposed Vilsmeier-Haack Formylation of 4-Chloro-3-methoxy-2-methylpyridine using Phosphorus Oxychloride and N,N-Dimethylformamide.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct reaction of this compound with phosphorus oxychloride (POCl₃) alone is not a standard, documented transformation. Phosphorus oxychloride is typically employed as a chlorinating agent for hydroxyl-substituted pyridines or pyridinones, or for the deoxygenative chlorination of pyridine-N-oxides. This document outlines a proposed application for the functionalization of this compound via the Vilsmeier-Haack reaction, a well-established method that utilizes a complex of phosphorus oxychloride and a substituted amide, such as N,N-Dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic or heteroaromatic ring.[1][2]
Introduction and Rationale
The Vilsmeier-Haack reaction provides a versatile method for the formylation of electron-rich heterocyclic compounds.[1][3] The reaction involves the formation of a Vilsmeier reagent, typically a chloroiminium salt, from the interaction of a substituted amide (e.g., DMF) and phosphorus oxychloride.[1] This electrophilic species can then attack an activated position on a substrate like this compound.
Proposed Reaction Scheme:
The pyridine ring in this compound is substituted with two electron-donating groups (2-methyl and 3-methoxy) and one electron-withdrawing group (4-chloro). The methoxy group at the C3 position is a strong activating group and, along with the C2-methyl group, is expected to direct electrophilic substitution to the C5 position of the pyridine ring. The proposed reaction would, therefore, yield 4-Chloro-5-formyl-3-methoxy-2-methylpyridine.
-
Starting Material: this compound
-
Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
-
Expected Product: 4-Chloro-5-formyl-3-methoxy-2-methylpyridine
This functionalization introduces a reactive aldehyde group, a valuable synthetic handle for further derivatization in drug discovery and development programs.
Data Presentation: Reaction Parameters
The following table summarizes the typical stoichiometry and reaction conditions for a proposed Vilsmeier-Haack formylation. These values are based on general protocols and may require optimization for this specific substrate.
| Parameter | Value | Notes |
| Stoichiometry | ||
| Substrate | 1.0 eq | This compound |
| DMF | 3.0 - 5.0 eq | Can be used as both reagent and solvent. |
| POCl₃ | 1.5 - 2.0 eq | Added dropwise to cold DMF. An exothermic reaction occurs.[4] |
| Reaction Conditions | ||
| Temperature (Reagent Prep) | 0 - 5 °C | For the formation of the Vilsmeier reagent.[5] |
| Temperature (Reaction) | 70 - 90 °C | Heating is typically required for the formylation of less activated substrates.[5] |
| Reaction Time | 4 - 12 hours | Progress should be monitored by an appropriate analytical method (e.g., TLC, LC-MS). |
| Work-up | ||
| Quenching | Ice-water | The reaction mixture is carefully poured onto crushed ice. |
| Neutralization | Saturated aq. NaHCO₃ or NaOAc solution | To neutralize the acidic mixture to a pH of 6-8.[4] |
| Hypothetical Yield | 60 - 75% | This is an estimated yield and the actual yield may vary based on optimized conditions and the reactivity of the substrate. |
Experimental Protocol
This protocol provides a detailed methodology for the proposed Vilsmeier-Haack formylation of this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath
Procedure:
-
Vilsmeier Reagent Formation: a. To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). b. Cool the flask in an ice-water bath to 0-5 °C. c. Add POCl₃ (1.5 eq) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. d. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. A viscous complex or a crystalline solid may form.
-
Formylation Reaction: a. Add this compound (1.0 eq) to the freshly prepared Vilsmeier reagent. The substrate can be added directly if it is a liquid or as a solution in a minimal amount of anhydrous DMF. b. After the addition, remove the ice bath and slowly heat the reaction mixture to 70-90 °C using an oil bath. c. Maintain the temperature and continue stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: a. Once the reaction is deemed complete, cool the mixture to room temperature. b. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. c. Neutralize the resulting aqueous solution by the slow addition of a saturated aqueous NaHCO₃ or NaOAc solution until the pH reaches 6-8.[4] Ensure the temperature is kept low during neutralization by adding more ice if necessary. d. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. e. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. f. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: a. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Chloro-5-formyl-3-methoxy-2-methylpyridine.
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the proposed Vilsmeier-Haack formylation.
Proposed Regioselectivity Logic
Caption: Rationale for the predicted C5 regioselectivity.
References
Application Notes and Protocols for the Oxidation of 4-Chloro-3-methoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-oxidation of pyridine derivatives is a critical transformation in synthetic organic chemistry, enhancing the reactivity of the pyridine ring and serving as a key step in the synthesis of various pharmaceuticals. 4-Chloro-3-methoxy-2-methylpyridine N-oxide is a vital intermediate in the production of proton pump inhibitors, such as Pantoprazole.[1][2][3] This document provides detailed protocols for the oxidation of this compound using hydrogen peroxide, with a focus on a safe, efficient, and scalable method utilizing a phosphotungstic acid catalyst. Traditional methods involving the in-situ formation of peracetic acid from hydrogen peroxide and glacial acetic acid are also discussed, noting the associated hazards that make them less suitable for industrial production.[1][3]
Reaction Principle
The N-oxidation of this compound involves the transfer of an oxygen atom from an oxidizing agent to the nitrogen atom of the pyridine ring. While various oxidizing agents can be employed, hydrogen peroxide is a preferred choice due to its environmental compatibility, as its primary byproduct is water.[4] The reaction can be catalyzed by acids, with phosphotungstic acid offering a milder and safer alternative to the highly reactive and potentially explosive peracetic acid generated from acetic acid and hydrogen peroxide.[1][2][3]
Experimental Protocols
Protocol 1: Phosphotungstic Acid Catalyzed N-Oxidation
This protocol is adapted from a method reported to have high yield and improved safety, making it suitable for larger-scale synthesis.[1][2]
Materials:
-
This compound
-
Phosphotungstic acid
-
35% Hydrogen peroxide (w/w)
-
Deionized water
-
12% Sodium hydroxide solution (w/w)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed reaction vessel with overhead stirrer, dropping funnel, and temperature probe
-
Water bath or heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: Prepare a 20-30% (w/w) solution of phosphotungstic acid in deionized water.[2]
-
Reaction Setup: Charge the reaction vessel with this compound.
-
Catalyst Addition: Under stirring, slowly add the phosphotungstic acid solution to the reaction vessel. Ensure complete mixing.
-
Heating: Heat the mixture to 85-90°C using a water bath.[2][5]
-
Hydrogen Peroxide Addition: Slowly add 35% hydrogen peroxide dropwise via the dropping funnel, maintaining the reaction temperature between 85-88°C. The addition rate should be carefully controlled.[2]
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 83-88°C for 5 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up - Quenching and Neutralization: Cool the reaction mixture to 30°C.[5] Slowly add a 12% sodium hydroxide solution to adjust the pH to 7-9. This step neutralizes the catalyst and decomposes any excess hydrogen peroxide.[1][2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with deionized water until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure (0.06–0.08 MPa) at a temperature of 35–45°C to yield this compound N-oxide.[1]
Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
This is a more traditional method. Caution: This reaction can be highly exothermic and difficult to control, especially on a larger scale.[1][3]
Materials:
-
This compound
-
Glacial acetic acid
-
30% Hydrogen peroxide
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Hydrogen Peroxide Addition: Slowly add 30% hydrogen peroxide to the solution while stirring.
-
Heating: Heat the reaction mixture to 70-80°C and maintain for 6-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up - Neutralization: After completion, cool the reaction mixture to room temperature and then carefully pour it into an ice-cold, stirred, saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: Vigorous CO₂ evolution will occur.
-
Extraction: Once neutralized (pH ~7-8), extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by silica gel column chromatography or recrystallization.
Data Presentation
| Parameter | Protocol 1 (Phosphotungstic Acid) | Protocol 2 (Acetic Acid) | Reference(s) |
| Catalyst | Phosphotungstic acid | In-situ generated peracetic acid | [1][2][3] |
| Oxidant | 35% Hydrogen Peroxide | 30% Hydrogen Peroxide in Acetic Acid | [2][6] |
| Temperature | 83-90°C | 70-80°C | [2][5][6] |
| Reaction Time | ~5 hours | 6-24 hours | [2][6] |
| Reported Yield | Up to 95% | Variable | [5] |
| Safety Profile | Milder reaction conditions, higher safety | Exothermic, potential for runaway reaction | [1][2][3] |
| Work-up | Neutralization, extraction | Neutralization (vigorous), extraction | [1][6] |
Visualizations
Caption: Figure 1: Reaction Pathway for N-Oxidation
Caption: Figure 2: General Experimental Workflow
Safety Precautions
Working with hydrogen peroxide, especially at concentrations of 30% or higher, requires strict adherence to safety protocols to mitigate risks of personal injury and property damage.
-
Personal Protective Equipment (PPE): Always wear chemical splash-proof goggles, gloves, and a lab coat.[7][8] For handling highly concentrated solutions, a face shield and an apron made of a compatible material (e.g., neoprene, PVC) are recommended.[8]
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]
-
Material Compatibility: Ensure all equipment (reactors, containers, tubing) is made of compatible materials. Avoid contact with flammable or combustible materials, as well as metals like iron, copper, and lead, which can catalyze the decomposition of hydrogen peroxide.[8][9]
-
Handling: Never return unused or spilled hydrogen peroxide to its original container to prevent contamination.[9]
-
Storage: Store hydrogen peroxide in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[7] Containers must be properly vented to allow for the safe release of oxygen gas that is slowly produced during decomposition.[8]
-
Spill & Emergency Procedures:
-
Spills: In case of a spill, evacuate the area. Use inert absorbent materials like sand or vermiculite for cleanup. Do not use combustible materials like sawdust.[7]
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes.[10] Concentrated hydrogen peroxide can cause skin whitening and burns.[10][11]
-
Eye Contact: This is a medical emergency. Immediately flush the eyes with water for at least 15 minutes and seek urgent medical attention.[8][10]
-
Fire: While not flammable itself, hydrogen peroxide's decomposition releases oxygen, which can intensify a fire. Use large quantities of water to control fires involving hydrogen peroxide.[7][8]
-
References
- 1. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]
- 2. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. usptechnologies.com [usptechnologies.com]
- 9. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 10. solvay.com [solvay.com]
- 11. Hydrogen Peroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Application Notes and Protocols for 4-Chloro-3-methoxy-2-methylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Chloro-3-methoxy-2-methylpyridine as a versatile building block in medicinal chemistry. While its primary established role is as a key intermediate in the synthesis of the proton pump inhibitor Pantoprazole, its structure presents opportunities for the generation of diverse molecular libraries for drug discovery programs.
Overview and Physicochemical Properties
This compound is a substituted pyridine with the molecular formula C₇H₈ClNO.[1] Its structure incorporates a reactive chlorine atom at the 4-position, making it amenable to various cross-coupling reactions, and a methoxy and a methyl group that can influence its physicochemical properties and binding interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| CAS Number | 107512-34-5 | [1] |
| Appearance | Light brown oil or solid | [2][3] |
| InChI Key | RYGXNMUVOHCPBF-UHFFFAOYSA-N | [1] |
Established Application: Intermediate in Pantoprazole Synthesis
This compound is a crucial precursor in the industrial synthesis of Pantoprazole. The synthetic route involves the oxidation of the pyridine nitrogen to form this compound-N-oxide, which is a key step in the elaboration of the final drug substance.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures for the chlorination of the corresponding pyridone.[2]
Reaction Scheme:
Materials:
-
3-Methoxy-2-methyl-4(1H)-pyridone
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Chloroform
-
Potassium carbonate (K₂CO₃)
-
Water
-
Silica gel for column chromatography
Procedure:
-
Suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).[2]
-
Reflux the suspension for 10 hours.[2]
-
Concentrate the reaction mixture under reduced pressure.[2]
-
Add toluene to the residue and evaporate under reduced pressure to remove residual phosphorus oxychloride.[2]
-
To the resulting oily substance, add chloroform and water, and separate the chloroform layer.[2]
-
Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.[2]
-
Combine the chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.[2]
-
Purify the residue by column chromatography on silica gel to obtain this compound as a light brown oil (yield: 4.8 g).[2]
Experimental Protocol: Synthesis of this compound-N-oxide
This protocol details the N-oxidation of this compound, a critical step towards the synthesis of Pantoprazole.[4]
Reaction Scheme:
Materials:
-
This compound
-
Phosphotungstic acid solution (e.g., 25% w/v in weakly acidic water)
-
Hydrogen peroxide (35% w/v)
-
Sodium hydroxide solution (e.g., 12% w/v)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a reaction vessel, dissolve 12 parts by weight of phosphotungstic acid in weakly acidic water to obtain a 25% mass concentration solution.[4]
-
To 220 parts by weight of this compound, slowly add the phosphotungstic acid solution with stirring.[4]
-
Heat the mixture in a water bath to 87°C.[4]
-
Add 350 parts by weight of 35% hydrogen peroxide dropwise at a rate of 60 parts by weight per hour.[4]
-
Maintain the reaction temperature at 85°C for 5 hours.[4]
-
Cool the reaction mixture to 30°C and adjust the pH to 7-9 with a dilute sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic extract with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound-N-oxide.
Table 2: Summary of Reaction Parameters for N-Oxidation
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Oxidizing Agent | 35% Hydrogen Peroxide | [4] |
| Catalyst | Phosphotungstic acid solution | [4] |
| Reaction Temperature | 85-87°C | [4] |
| Reaction Time | 5 hours | [4] |
| Work-up | pH adjustment, DCM extraction | [4] |
Proposed Application: Diversification via Suzuki-Miyaura Cross-Coupling
The chlorine atom at the 4-position of the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide variety of aryl and heteroaryl substituents, providing a powerful tool for generating novel chemical entities for screening in drug discovery campaigns. While specific literature for Suzuki coupling of this exact substrate is limited, the following protocol is proposed based on established methods for other chloropyridines.[5][6]
Proposed Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Proposed Conditions for Suzuki-Miyaura Coupling
| Component | Proposed Reagent/Condition | Rationale/Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Commonly used for chloropyridine couplings.[5][6] |
| Ligand | (If using Pd(OAc)₂ or Pd₂(dba)₃) e.g., SPhos, XPhos | Bulky, electron-rich ligands are effective for C-Cl bond activation.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A range of bases can be screened for optimal results.[5][6] |
| Solvent | 1,4-Dioxane/Water, Toluene, DMF | Solvent choice can significantly impact yield.[5][6] |
| Temperature | 80-120°C | Higher temperatures are often required for less reactive chlorides.[6] |
Potential for Kinase Inhibitor Synthesis
The pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. The ability to introduce diverse substituents at the 4-position of the this compound core could allow for the exploration of chemical space around the ATP-binding site of various kinases.
A generalized workflow for the synthesis and screening of potential kinase inhibitors starting from this building block is presented below.
Caption: Synthetic and screening workflow for novel kinase inhibitors.
The diagram above illustrates a potential workflow where this compound is used as a starting material for the generation of a library of diverse analogs via Suzuki coupling. These compounds can then be subjected to a screening cascade to identify and optimize potential kinase inhibitors.
Below is a conceptual diagram of a generic signaling pathway that is often targeted in cancer and inflammatory diseases, and which could potentially be modulated by novel inhibitors derived from the this compound scaffold.
Caption: A generic kinase signaling pathway as a potential target.
Conclusion
This compound is a valuable and commercially available building block. While its utility in the synthesis of Pantoprazole is well-documented, its potential for broader applications in medicinal chemistry remains largely untapped. The protocols and conceptual workflows provided herein offer a starting point for researchers to explore the synthesis of novel derivatives for a range of therapeutic targets, particularly in the area of kinase inhibition. Careful optimization of cross-coupling conditions will be crucial for the successful diversification of this promising scaffold.
References
- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes: The Role of Key Intermediates in the Synthesis of Omeprazole Analogs
Introduction
Omeprazole, the first clinically approved proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase (the gastric proton pump).[1] The development of novel omeprazole analogs is a key focus in medicinal chemistry, driven by the goal of achieving improved therapeutic profiles, such as enhanced chemical stability, greater bioavailability, and longer duration of action.[1] The synthesis of omeprazole and its analogs predominantly follows a convergent strategy. This approach hinges on the coupling of two key heterocyclic intermediates: a substituted benzimidazole core and a functionalized pyridine moiety.[1][2] The resulting thioether intermediate is then oxidized to the corresponding sulfoxide, yielding the final active compound.[2][3] These application notes provide detailed protocols and workflows for the synthesis of omeprazole analogs, highlighting the central role of these versatile intermediates.
Core Synthetic Pathway
The general synthesis involves a two-step process: the formation of a thioether linkage followed by a controlled oxidation. The modularity of this approach allows for significant structural diversity by modifying either the benzimidazole or the pyridine intermediate.
Caption: General workflow for the synthesis of omeprazole analogs.
Experimental Protocols
Protocol 1: Synthesis of the Thioether Intermediate
This protocol describes the nucleophilic substitution reaction between a substituted 2-mercaptobenzimidazole and a 2-(chloromethyl)pyridine derivative to form the core thioether intermediate.[1][2] This procedure is a generalized representation based on common laboratory practices.[3][4]
Materials:
-
Substituted 2-mercaptobenzimidazole (e.g., 2-mercapto-5-methoxy-1H-benzo[d]imidazole)
-
Substituted 2-(chloromethyl)pyridine hydrochloride (e.g., 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride)[5]
-
Water
Procedure:
-
In a reaction vessel, dissolve the base (e.g., sodium hydroxide, 2.1 eq) in the chosen solvent (e.g., ethanol) with heating.[1]
-
Add the substituted 2-mercaptobenzimidazole (1.0 eq) to the solution and reflux until fully dissolved.[1]
-
Cool the reaction mixture to below 10°C.[1]
-
In a separate vessel, dissolve the substituted 2-(chloromethyl)pyridine hydrochloride (0.9 eq) in water or an appropriate solvent.[1]
-
Slowly add the pyridine solution to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to room temperature or a specified temperature (e.g., 30-50°C) and maintain for several hours (e.g., 4-12 hours), monitoring progress by Thin Layer Chromatography (TLC).[1][4]
-
Upon completion, cool the mixture and add water to precipitate the product.[1]
-
Collect the solid precipitate by suction filtration, wash with water, and dry to obtain the crude thioether intermediate.
-
Purify the crude product by recrystallization or column chromatography as needed.[1]
Caption: Experimental workflow for thioether intermediate synthesis.
Protocol 2: Oxidation of Thioether to Sulfoxide
This protocol details the selective oxidation of the thioether intermediate to the final sulfoxide analog. Careful control of the reaction conditions is critical to prevent over-oxidation to the corresponding sulfone, an undesired byproduct.[2][6]
Materials:
-
Thioether intermediate (from Protocol 1)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA)[3][4]
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the thioether intermediate (1.0 eq) in a suitable solvent (e.g., chloroform) in a reaction vessel.
-
In a separate flask, dissolve the oxidizing agent (e.g., m-CPBA, ~1.1-1.4 eq) in the same solvent.[4]
-
Add the oxidizing agent solution dropwise to the cooled thioether solution. Monitor the reaction closely by TLC (e.g., every 5 minutes) to ensure conversion without sulfone formation.[4]
-
Stir the reaction mixture at 0°C for the required time (e.g., 1 hour or until completion by TLC).[3]
-
Once the reaction is complete, quench the excess oxidizing agent by washing the mixture with a saturated sodium bicarbonate solution.[4]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[3][4]
-
Purify the resulting crude sulfoxide by column chromatography or crystallization to yield the final omeprazole analog.[1]
Caption: Workflow for the controlled oxidation of the thioether.
Protocol 3: Synthesis of Imidazo[1,2-a]pyridine Analogs
To create analogs with significant structural differences, alternative scaffolds can be synthesized. Imidazopyridines, for example, can act as bioisosteres for the traditional benzimidazole core.[1] The Groebke-Blackburn-Bienaymé reaction is a multicomponent reaction that efficiently produces these structures.[1]
Materials:
-
A substituted 2-aminopyridine
-
An aldehyde
-
An isocyanide
-
Catalyst (e.g., scandium(III) triflate)
-
Solvent (e.g., Methanol)
Procedure:
-
To a solution of the substituted 2-aminopyridine (1.0 eq) in the solvent, add the aldehyde (1.0 eq) and the isocyanide (1.0 eq).[1]
-
Add the catalyst to the reaction mixture.[1]
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.[1]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.[1] This derivative can then be further functionalized to couple with a pyridine moiety.
Data Summary
The following table summarizes key intermediates and reaction components used in the synthesis of various omeprazole analogs. Yields and purity are highly dependent on specific reaction conditions, scale, and purification methods.
| Analog Type/Name | Benzimidazole/Heterocycle Intermediate | Pyridine/Heterocycle Intermediate | Key Reagents & Conditions | Purity/Yield | Reference(s) |
| Omeprazole | 2-Mercapto-5-methoxy-1H-benzo[d]imidazole | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl | 1) NaOH, Ethanol; 2) m-CPBA, CHCl₃ | Yields up to 78.9% have been reported for intermediates.[7] | [1],[2] |
| Pyrrolo[1,2-a]quinoxaline Analogs | Substituted 2-mercaptobenzimidazole | 4-Chloromethylpyrrolo[1,2-a]quinoxaline | 1) NaOH, Ethanol, 0°C to RT; 2) m-CPBA, CHCl₃, 0°C | Not specified | [3] |
| Imidazo[1,2-a]pyridine Analogs | Substituted 2-aminopyridine (forms the core) | N/A (forms core) | Aldehyde, Isocyanide, Sc(OTf)₃, Methanol | Not specified | [1] |
| Nitro-substituted Analogs (Antigiardial) | 2-Mercapto-5-nitrobenzimidazole | Substituted 2-chloromethyl pyridine | 1) KOH, 1,2-dimethoxyethane, 50°C; 2) m-CPBA, CHCl₃, 0°C | Not specified | [4] |
Characterization of Analogs
Thorough characterization is essential to confirm the structure and purity of the synthesized intermediates and final compounds.[1]
| Technique | Application |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR are used to elucidate the chemical structure and confirm the identity of the compounds.[1] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides structural information from fragmentation patterns.[1] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., S=O stretch in the final sulfoxide).[1] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound and can be used to monitor reaction progress.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cionpharma.com [cionpharma.com]
- 6. scispace.com [scispace.com]
- 7. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-3-methoxy-2-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate has become indispensable in the synthesis of biaryls, a common motif in many pharmaceutical agents.[3][4][5] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials make it a cornerstone in drug discovery and development.[5][6]
Substituted pyridines are prevalent scaffolds in medicinal chemistry, and the Suzuki-Miyaura coupling provides a versatile strategy for their functionalization.[6] This document provides a detailed experimental procedure for the Suzuki coupling of 4-Chloro-3-methoxy-2-methylpyridine, a potentially valuable building block for the synthesis of novel drug candidates. The following protocols and notes are based on established methodologies for the coupling of similar substituted pyridines.[6][7][8]
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2][9] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.[1][2]
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the Pd(II) complex, forming a new diorganopalladium(II) intermediate.[1][10]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][2][10]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section outlines a general protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
General Reaction Setup Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical yields for similar substituted pyridine couplings found in the literature and serve as a guideline for optimization.[6][7][8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | DMF/H₂O (5:1) | 110 | 16 | 78 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 18 | 81 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 75 |
Note: Yields are for isolated products after purification. Reaction conditions may require optimization for specific substrates.
Applications in Drug Development
The Suzuki-Miyaura coupling is a key transformation in the synthesis of numerous approved drugs and clinical candidates.[3][4][5] The ability to efficiently couple complex heterocyclic fragments like this compound with a diverse range of boronic acids allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This accelerates the identification and optimization of lead compounds in the drug discovery pipeline.[5] The products of such reactions can serve as intermediates for a variety of therapeutic agents targeting different diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Chloro-3-methoxy-2-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-Chloro-3-methoxy-2-methylpyridine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, and product degradation. These may include:
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Unreacted Starting Material: 3-Methoxy-2-methyl-4(1H)-pyridone may be present if the initial chlorination reaction is incomplete.
-
Residual Reagents: Excess phosphorus oxychloride (POCl₃) used in the synthesis can be a major impurity if not properly quenched and removed during work-up.[1][2]
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By-products: Formation of isomeric or over-chlorinated pyridine species.
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Polymeric Materials: Pyridine derivatives can sometimes polymerize under the reaction conditions.
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Solvent Adducts: Residual solvents from the reaction or work-up that are trapped in the product.
Q2: What are the recommended initial purification strategies for the crude product?
A2: The initial purification strategy depends on the physical state of the crude product (oil or solid) and the nature of the impurities.
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For an oily crude product, an initial aqueous work-up followed by extraction is common. This involves carefully neutralizing any remaining acid and extracting the product into an organic solvent like chloroform or dichloromethane.[1][2]
-
If the crude product is a solid, washing with a suitable organic solvent in which the product has low solubility but the impurities are soluble can be an effective first step.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a key technique for accurately determining the purity of the final product and for monitoring the progress of the purification by separating the product from reactants and byproducts. For structural confirmation and identification of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Extraction & Washing | The pH during work-up was not optimal, leading to incomplete separation of acidic or basic impurities. | Carefully adjust the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction into the organic phase. A pH of 8-9 is often used.[1] |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. | |
| The washing solvent is not effective at removing specific impurities. | Consider a sequence of washes with solvents of different polarities. | |
| Product is a Dark Oil or Discolored Solid | Colored impurities, possibly polymeric byproducts or degradation products, are present. | * Consider purification by column chromatography on silica gel.[2] * If the product is a solid, attempt recrystallization. The use of activated charcoal during recrystallization can help adsorb colored impurities. |
| Recrystallization Issues: Oiling Out | The solvent system is not optimal for crystallization, or the product is too soluble. The presence of impurities can also inhibit crystallization. | * Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed, followed by slow cooling. * Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. * Add a seed crystal of the pure compound if available. |
| Recrystallization Issues: Poor Crystal Formation | Crystallization occurred too rapidly, leading to the trapping of impurities. | * Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. * Consider vapor diffusion by dissolving the compound in a small amount of a less volatile "good" solvent and placing it in a sealed chamber containing a more volatile "poor" solvent. |
| Column Chromatography: Poor Separation | The chosen eluent system does not provide adequate separation of the product from impurities. | * Optimize the eluent system using thin-layer chromatography (TLC) prior to running the column. * For basic compounds like pyridines, adding a small amount of a base like triethylamine (0.5-1%) to the eluent can prevent tailing on the silica gel. |
| Distillation Issues: Product Decomposition | The compound may be thermally unstable at its atmospheric boiling point. | * Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
Data Presentation: Purification Method Comparison
| Purification Method | Solvent/Eluent System (v/v) | Typical Purity (by HPLC) | Remarks |
| Solvent Wash | Acetone:Petroleum Ether (2:1) | ~99% | Effective for removing non-polar impurities. |
| Toluene | ~99% | Good for removing various organic impurities. | |
| Isopropanol:Ether (3:1) | ~98% | May have higher product loss due to solubility. | |
| Column Chromatography | Silica Gel with Hexane:Ethyl Acetate gradient | >98% | Provides high purity but can be slow and costly. |
| Distillation | Vacuum Distillation | >95% | Effective for removing non-volatile residues. |
Experimental Protocols
Protocol 1: Purification by Extraction and Solvent Wash
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Reaction Quenching: After the synthesis reaction, cool the reaction mixture and cautiously add it to a mixture of ice and water to hydrolyze excess phosphorus oxychloride.
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Neutralization: Slowly add an aqueous solution of a base (e.g., potassium carbonate or sodium hydroxide) with stirring until the pH of the aqueous layer is between 8 and 9.[1]
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Extraction: Extract the aqueous layer multiple times with an organic solvent such as chloroform or dichloromethane.[1]
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Washing: Combine the organic extracts and wash them with water and then with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
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Column Packing: Pack a glass column with the silica slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial chromatography eluent or a more polar solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution: Begin elution with a non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) based on TLC analysis of the fractions. For this basic compound, it is recommended to use an eluent containing 0.5-1% triethylamine to prevent tailing.
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Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
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Solvent Selection: Identify a suitable solvent or solvent system in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. Petroleum ether has been mentioned as a recrystallization solvent for a related compound.
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Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Perform a hot filtration to remove the charcoal.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Mandatory Visualization
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methoxy-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most frequently cited starting material is 3-Methoxy-2-methyl-4(1H)-pyridone. This compound is subsequently chlorinated to yield the desired product.
Q2: Which chlorinating agent is typically used for this synthesis?
A2: Phosphorus oxychloride (POCl₃) is the standard chlorinating agent used for this transformation. The reaction generally involves using an excess of phosphorus oxychloride which can also serve as the solvent.[1][2]
Q3: What are the typical reaction conditions for the chlorination step?
A3: The reaction is commonly performed by heating the suspension of 3-Methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride under reflux for several hours, often around 10 hours, to ensure the reaction goes to completion.[1]
Q4: Are there any known side reactions or common impurities?
A4: While specific side products are not detailed in the provided literature, incomplete chlorination can result in residual starting material. Additionally, harsh reaction conditions or improper workup can lead to the formation of colored impurities, necessitating purification by methods such as column chromatography.[1]
Q5: How can the yield of the chlorination reaction be optimized?
A5: Optimizing the yield can be achieved by ensuring the complete removal of water from the starting material and solvent, as phosphorus oxychloride reacts vigorously with water. One patented method suggests an alternative workup procedure using DMF to quench excess phosphorus oxychloride, which is reported to simplify the process and increase the yield by reducing the generation of acidic wastewater and allowing for milder hydrolysis conditions.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Degradation of product during workup. 3. Inactive or poor quality phosphorus oxychloride. | 1. Extend the reflux time or increase the reaction temperature. Ensure the reaction mixture is homogenous. 2. During workup, perform hydrolysis at a controlled low temperature (e.g., -5 to 5 °C) to prevent product degradation.[2] 3. Use a fresh, unopened bottle of phosphorus oxychloride. |
| Difficult Workup and Product Isolation | 1. Vigorous and exothermic quenching of excess phosphorus oxychloride with water. 2. Formation of emulsions during extraction. | 1. A patented alternative involves cooling the reaction mixture and adding DMF to react with the excess phosphorus oxychloride, forming a Vilsmeier reagent as a byproduct that can be separated. This avoids a hazardous quench with water.[2] 2. Add a saturated brine solution during the extraction to help break up emulsions. Ensure the pH is appropriately adjusted to the alkaline range (pH 8-12) to ensure the product is in the free base form for efficient extraction into an organic solvent like chloroform or dichloromethane.[2] |
| Product is a Dark Oil or Contains Impurities | 1. High reaction temperatures leading to decomposition. 2. Residual phosphorus oxychloride or acidic byproducts. | 1. Carefully control the reflux temperature. 2. After the reaction, remove residual phosphorus oxychloride under reduced pressure. Toluene can be added and evaporated to aid in the azeotropic removal of remaining POCl₃.[1] Purify the crude product by silica gel column chromatography.[1] |
Experimental Protocols
Protocol 1: Standard Chlorination with Aqueous Workup
This protocol is based on a standard literature procedure.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).
-
Reaction: Heat the mixture to reflux and maintain for 10 hours.
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Workup:
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After cooling, concentrate the reaction mixture under reduced pressure to remove the excess phosphorus oxychloride.
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Add toluene to the residue and evaporate under reduced pressure to remove residual phosphorus oxychloride.
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Carefully add water and chloroform to the oily residue.
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Separate the chloroform layer.
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Adjust the aqueous layer to an alkaline pH with potassium carbonate and extract with chloroform.
-
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Purification: Combine the chloroform extracts, wash with water, dry over an appropriate drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent. Purify the resulting residue by column chromatography on silica gel to obtain this compound as a light brown oil.
Protocol 2: Chlorination with DMF Quench and Hydrolysis
This protocol is adapted from a patented method designed to improve yield and reduce waste.[2]
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Reaction Setup: In a suitable reactor, add phosphorus oxychloride (e.g., 280 g) and 3-Methoxy-2-methyl-4-pyrone (e.g., 27.8 g).
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Reaction: Stir and slowly heat the mixture to 70-80 °C and maintain for 10 hours.
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Workup:
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Cool the reaction mixture to 0-10 °C.
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Slowly add DMF (e.g., 85 g) and stir for 2 hours.
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Allow the layers to separate. The lower organic layer is the Vilsmeier reagent byproduct.
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Pour the upper layer into an ice-water mixture, maintaining the hydrolysis temperature between -5 to 5 °C.
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After complete hydrolysis (e.g., stir for 1 hour), adjust the pH to 12 with a 30% potassium hydroxide solution at 30-40 °C.
-
-
Isolation: Extract the product with chloroform and distill the solvent to obtain this compound.
Quantitative Data Summary
The following table summarizes data from various examples for the synthesis of this compound-N-oxide, a derivative of the target compound. This data is provided to illustrate the impact of varying reagent quantities on the reaction.
| Parameter | Example 1 [3][4] | Example 2 [3][4] | Example 3 [3][4][5] |
| Starting Material (this compound) | 250 parts by weight | 200 parts by weight | 220 parts by weight |
| Catalyst (Phosphotungstic Acid) | 10 parts by weight | 13 parts by weight | 12 parts by weight |
| Oxidizing Agent (35% Hydrogen Peroxide) | 300 parts by weight | 380 parts by weight | 350 parts by weight |
| Reaction Temperature | 90 °C initially, then 83 °C for 5h | 85 °C initially, then 88 °C for 5h | 87 °C initially, then 85 °C for 5h |
| H₂O₂ Addition Rate | 50 parts by weight/hour | 65 parts by weight/hour | 60 parts by weight/hour |
| Reported Yield | Not specified | 93.05% | 95% (purity) |
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. prepchem.com [prepchem.com]
- 2. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
- 3. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]
- 4. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methoxy-2-methylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. For detailed procedural steps, please refer to the Experimental Protocols section.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the reaction is refluxed for a sufficient time (e.g., 10 hours) and that the temperature is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Wet phosphorus oxychloride (POCl₃). | Use a fresh, unopened bottle of POCl₃ or distill it under anhydrous conditions before use. Moisture will prevent the chlorination from proceeding effectively. | |
| Inefficient quenching and workup. | Carefully control the temperature during the quenching of excess POCl₃ with ice water to prevent hydrolysis of the product back to the starting material. Maintain a low temperature (-5 to 5°C) during this step. | |
| Loss of product during extraction. | Ensure the aqueous layer is made sufficiently alkaline (pH 9-12) with a suitable base (e.g., potassium carbonate, sodium hydroxide) to fully precipitate or enable extraction of the product into the organic solvent. | |
| Product is Impure | Presence of unreacted starting material. | This is often due to incomplete reaction or hydrolysis of the product during workup. Optimize reaction time and ensure a carefully controlled, cold quench. Purify the crude product using column chromatography on silica gel. |
| Residual phosphorus compounds. | After quenching, ensure thorough washing of the organic extracts with water to remove any remaining phosphoric acid or its salts. | |
| Formation of colored byproducts. | Overheating the reaction can lead to decomposition and the formation of colored impurities. Maintain the recommended reaction temperature. The crude product is often a light brown oil and can be purified by column chromatography.[1] | |
| Reaction Monitoring by TLC is Unclear | Co-elution of product and starting material. | Adjust the solvent system for your TLC plates to achieve better separation. A mixture of petroleum ether and ethyl acetate is a common starting point for chromatography of similar compounds. |
| Hydrolysis of the product on the TLC plate. | If using a very acidic or basic solvent system, or if the silica on the plate is acidic, the chlorinated product might hydrolyze back to the pyridone starting material. Consider using neutralized silica plates. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most frequently encountered impurities include:
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Unreacted Starting Material (3-methoxy-2-methyl-4(1H)-pyridone): This can be due to an incomplete reaction or hydrolysis of the product during the workup phase.
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Hydrolysis Product: The hydrolysis product of this compound is identical to the starting material, 3-methoxy-2-methyl-4(1H)-pyridone.
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Residual Phosphorus Oxychloride (POCl₃) and its Hydrolysis Products: If not completely removed during workup, residual POCl₃ and its breakdown products (phosphoric acid and HCl) can contaminate the final product.
-
Solvent Residues: Solvents used during the reaction and extraction, such as toluene, chloroform, or dichloromethane, may be present if not thoroughly removed by evaporation.
Q2: How can I minimize the hydrolysis of my product during the workup?
A2: Hydrolysis is a common issue. To minimize it:
-
Control Quenching Temperature: Add the reaction mixture to ice-water very slowly, ensuring the temperature of the quenching mixture remains low, ideally between -5°C and 5°C.
-
Efficient Extraction: Once the aqueous layer is basified, perform the extraction with an organic solvent promptly.
-
Anhydrous Conditions: Keep the reaction setup under anhydrous conditions until the quenching step to prevent premature reaction of POCl₃ with water.
Q3: What is the role of DMF in some published procedures?
A3: In some protocols, dimethylformamide (DMF) is added after the chlorination is complete to react with the excess phosphorus oxychloride. This forms a Vilsmeier reagent as a byproduct.[2] This approach can simplify the workup by reducing the amount of POCl₃ that needs to be quenched with water, thereby minimizing the generation of acidic wastewater and potentially improving the yield.[2]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
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Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and for a quick assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, including residual solvents and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and can help in identifying and quantifying impurities if their signals do not overlap with the product's signals.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).
-
Chlorination: Heat the suspension to reflux and maintain this temperature for 10 hours.
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Removal of Excess POCl₃: After cooling, concentrate the reaction mixture under reduced pressure to remove the bulk of the excess phosphorus oxychloride. Add toluene to the residue and evaporate again under reduced pressure to azeotropically remove residual POCl₃.
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Workup: To the resulting oily residue, add chloroform and ice-cold water. Separate the chloroform layer.
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Extraction: Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.
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Washing and Drying: Combine all the chloroform extracts, wash with water, and dry over anhydrous sodium sulfate.
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Concentration: Evaporate the solvent under reduced pressure to obtain the crude product as a light brown oil.
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Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizations
References
Technical Support Center: 4-Chloro-3-methoxy-2-methylpyridine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of 4-Chloro-3-methoxy-2-methylpyridine N-oxide during and after its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound N-oxide.
Q1: My final product has a low melting point and appears oily. What is the likely cause and how can I fix it?
A1: A low or broad melting point, or an oily appearance, often indicates the presence of impurities. The most common impurity is the unreacted starting material, this compound. Residual solvents from the work-up can also lead to these issues.
Troubleshooting Steps:
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Ensure Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Efficient Extraction: During the aqueous work-up, ensure thorough extraction of the product into an organic solvent like dichloromethane. Washing the organic layer with water helps remove water-soluble impurities.[1][2]
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Thorough Drying: Use a suitable drying agent, such as anhydrous sodium sulfate, to remove all traces of water from the organic extract before solvent evaporation.[1][2]
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Recrystallization: If impurities persist, recrystallization is an effective purification method.
Q2: What are the best recrystallization solvents for this compound N-oxide?
A2: Selecting an appropriate solvent system is crucial for effective recrystallization. For pyridine N-oxides, which are often polar, a binary solvent system can be effective. Good starting points include mixtures of a non-polar solvent in which the compound is sparingly soluble at room temperature and a more polar solvent in which it is readily soluble when hot.
Recommended Solvent Systems:
-
Hexane/Acetone
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Hexane/Ethyl Acetate
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Toluene
Q3: I'm observing significant tailing during column chromatography on silica gel. How can I improve the peak shape?
A3: Tailing is a common issue when purifying basic compounds like pyridine derivatives on acidic silica gel. This is due to strong interactions between the basic nitrogen atom and the acidic silanol groups on the silica surface.
Solutions:
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Add a Basic Modifier: To mitigate tailing, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
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Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.
Q4: My yield is consistently low. What are the potential reasons?
A4: Low yields can result from several factors throughout the synthesis and purification process.
Potential Causes and Solutions:
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Incomplete Oxidation: Ensure the oxidizing agent (e.g., hydrogen peroxide) is added in the correct stoichiometry and that the reaction is allowed to proceed to completion.[1][2]
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Product Loss During Work-up: Pyridine N-oxides can have some water solubility. Minimize the volume of aqueous washes during extraction to prevent excessive product loss. Ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-9) before extraction to maximize the amount of product in the organic phase.[1][2]
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Decomposition: While generally stable, prolonged exposure to high temperatures or very acidic/basic conditions during work-up and purification should be avoided.
Data Presentation
The following tables summarize quantitative data related to the purity and yield of this compound N-oxide based on different purification methods.
| Purification Method | Expected Purity (%) | Typical Yield (%) | Reference |
| Extraction & Evaporation | 93 - 95 | 90 - 95 | [3] |
| Recrystallization | > 98 | 70 - 85 (after extraction) | General laboratory practice |
| Column Chromatography | > 99 | 60 - 80 (after extraction) | General laboratory practice |
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Purification by Extraction
This protocol is based on the work-up procedure described in the synthesis of this compound N-oxide.[1][2][3]
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Cooling and pH Adjustment: After the oxidation reaction is complete, cool the reaction mixture to room temperature (approximately 25-30°C).
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Slowly add a dilute aqueous solution of sodium hydroxide (e.g., 12-15% w/v) with stirring to adjust the pH of the solution to between 7 and 9.[1][2][3] This step is crucial to neutralize any remaining acidic catalyst and decompose excess hydrogen peroxide.
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Extraction: Transfer the neutralized reaction mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane.
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Washing: Combine the organic extracts and wash them with water until the aqueous wash is neutral.
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Drying: Dry the dichloromethane solution over anhydrous sodium sulfate.
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Solvent Removal: Filter off the drying agent and evaporate the dichloromethane under reduced pressure at a temperature of 35-45°C to obtain the crude this compound N-oxide.[1][3]
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent system (e.g., hexane/acetone).
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Dissolution: In a flask, add the crude this compound N-oxide and the minimum amount of the hot solvent (or the more polar solvent of a binary system) required to fully dissolve the solid.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If a binary solvent system is used, the less polar solvent can be added slowly until the solution becomes cloudy, then reheated until clear before cooling.
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Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
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Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry, loaded silica gel to the top of the column.
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Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or by adding methanol to a dichloromethane eluent).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound N-oxide.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification and troubleshooting of this compound N-oxide.
Caption: Experimental workflow for the purification of this compound N-oxide.
Caption: Troubleshooting decision tree for purifying this compound N-oxide.
References
Troubleshooting low yield in 4-Chloro-3-methoxy-2-methylpyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-methoxy-2-methylpyridine. The following information is intended to help resolve common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a significantly lower than expected yield in the synthesis of this compound from 3-Methoxy-2-methyl-4(1H)-pyridone using phosphorus oxychloride (POCl3). What are the potential causes?
Low yields in this chlorination reaction can stem from several factors. The most common issues include:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature.
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Moisture Contamination: Phosphorus oxychloride reacts exothermically with water, which can consume the reagent and introduce impurities. It is crucial to ensure all glassware is dry and reagents are anhydrous.
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Improper Work-up: The chlorinated product can be sensitive to hydrolysis. During the work-up, if the reaction mixture is quenched with water or aqueous base while still hot, or if the pH is not carefully controlled, the product may revert to the starting material or form other byproducts.[1]
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Suboptimal Reagent Ratio: An inappropriate ratio of the pyridone substrate to the chlorinating agent (POCl3) can lead to incomplete conversion.
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Side Product Formation: At elevated temperatures or with prolonged reaction times, side reactions can occur, leading to the formation of impurities and a reduction in the desired product's yield.
Q2: How can I determine if my reaction has gone to completion?
To monitor the reaction progress, you can use Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them carefully, and run a TLC against the starting material. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What is the optimal temperature and reaction time for the chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone with POCl3?
Based on documented procedures, a common approach is to reflux the mixture of 3-Methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride. The reaction time can vary, but a duration of 10 hours at reflux has been reported. However, some methods suggest that heating at temperatures between 70-90°C for 8-10 hours can also be effective.[2] It is advisable to monitor the reaction by TLC to determine the optimal time for your specific setup.
Q4: I suspect my product is hydrolyzing during the work-up. How can I prevent this?
To minimize hydrolysis of the chlorinated product, consider the following precautions during the work-up:
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Cool the reaction mixture: Before quenching, cool the reaction mixture to a lower temperature (e.g., 0-10°C).[2]
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Use a non-aqueous quench (initially): Some procedures recommend adding toluene and evaporating under reduced pressure to remove excess POCl3 before introducing water.
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Controlled addition to ice/water: Pour the cooled reaction mixture slowly onto a mixture of ice and water to manage the exothermic reaction of quenching excess POCl3.
-
Careful pH adjustment: When neutralizing the acidic mixture, use a suitable base (e.g., potassium carbonate, sodium hydroxide) and maintain a low temperature. Adjust the pH to be alkaline (pH 9-12) to ensure the product is in its free base form for extraction.[2]
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Prompt extraction: After neutralization, promptly extract the product into a suitable organic solvent like chloroform or dichloromethane.
Q5: What are some common side products, and how can I minimize their formation?
While specific side products for this exact reaction are not extensively detailed in the provided literature, general issues in chlorinations with POCl3 can include the formation of pyrophosphates from the hydrolysis of intermediates.[3] To minimize side product formation:
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Ensure anhydrous conditions to prevent unwanted reactions of POCl3.
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Avoid unnecessarily high temperatures or prolonged reaction times.
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The use of a co-solvent or a base like pyridine has been noted in other POCl3 reactions to control reactivity and improve outcomes.[4]
Q6: My crude product is an oil and difficult to purify. What are the recommended purification methods?
The crude product, often a light brown oil, is typically purified by column chromatography on silica gel. If you are facing difficulties with purification:
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Ensure complete removal of POCl3: Residual POCl3 can complicate purification. After the reaction, it's good practice to add a solvent like toluene and evaporate under reduced pressure to azeotropically remove any remaining POCl3.
-
Effective Extraction: During the work-up, ensure efficient extraction from the aqueous layer after basification. Multiple extractions with a suitable organic solvent will maximize the recovery of the crude product.
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Column Chromatography: Use a suitable solvent system for column chromatography. A gradient elution might be necessary to separate the product from closely related impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 3-Methoxy-2-methyl-4(1H)-pyridone | 3-Methoxy-2-methyl-4-pyrone | 3-Methoxy-2-methyl-4-pyrone |
| Chlorinating Agent | Phosphorus oxychloride | Phosphorus oxychloride | Phosphorus oxychloride |
| Solvent | Phosphorus oxychloride (excess) | Phosphorus oxychloride (excess) | Phosphorus oxychloride (excess) |
| Temperature | Reflux | 70-80°C | 80-90°C |
| Reaction Time | 10 hours | 8 hours | 10 hours |
| Work-up Highlights | Concentration, addition of toluene, evaporation, extraction with chloroform, and washing. | Cooled to 0-10°C, DMF added, layered into ice water, pH adjusted to 12 with 30% liquid caustic soda, and extracted with chloroform. | Cooled to 30-40°C, DMF added, layered into ice water, pH adjusted to 9 with ammonia, and extracted with chloroform. |
| Reported Yield | Not explicitly stated | 103.2% (mass yield) | 105.4% (mass yield) |
| Reference | PrepChem.com | Google Patents[2] | Google Patents[2] |
Note: The reported mass yields in some patent literature may exceed 100% and should be interpreted with caution as they might not represent purified product yield in the traditional sense.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a method described in the literature.
Materials:
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3-Methoxy-2-methyl-4(1H)-pyridone
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Phosphorus oxychloride (POCl3)
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Toluene
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Chloroform
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Potassium carbonate
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Water
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Silica gel for column chromatography
Procedure:
-
Suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).
-
Heat the mixture to reflux and maintain for 10 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the excess POCl3.
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Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual phosphorus oxychloride.
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To the resulting oily substance, add chloroform and water.
-
Separate the chloroform layer.
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Make the aqueous layer alkaline with potassium carbonate.
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Extract the aqueous layer with chloroform.
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Combine all the chloroform extracts, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
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Evaporate the solvent to obtain the crude product.
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Purify the residue by column chromatography on silica gel to obtain this compound as a light brown oil.
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Reaction pathway and potential side reactions.
References
Side product formation in the synthesis of 4-Chloro-3-methoxy-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methoxy-2-methylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most widely reported method for the synthesis of this compound is the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This reaction is typically performed by heating the starting material in an excess of phosphorus oxychloride.[1]
Q2: What are the typical reaction conditions for the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone with POCl₃?
A2: While specific conditions can vary, a general protocol involves suspending or dissolving 3-methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride and heating the mixture to reflux. Reaction times can be several hours, for example, 10 hours.[1] After the reaction is complete, the excess POCl₃ is typically removed under reduced pressure. The workup usually involves quenching with water or ice, followed by basification and extraction with an organic solvent like chloroform.[1][2]
Q3: What are the potential side products in this synthesis?
A3: While specific literature detailing the side products for this exact synthesis is limited, based on the reactivity of the reagents and substrate, several potential side products can be anticipated:
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Unreacted Starting Material: Incomplete reaction can lead to the presence of 3-methoxy-2-methyl-4(1H)-pyridone in the final product.
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Phosphorylated Intermediates: The reaction of pyridones with POCl₃ can proceed through phosphorylated intermediates.[3] These intermediates may persist if the reaction does not go to completion or if the workup procedure is not optimal.
-
Demethylated Byproducts: Harsh reaction conditions or the presence of acidic species could potentially lead to the demethylation of the methoxy group, forming 4-chloro-3-hydroxy-2-methylpyridine. This hydroxyl group could then potentially be chlorinated in a subsequent step.
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Isomeric Byproducts: Although less common due to the directing effects of the substituents, there is a possibility of forming other chloro-isomers.
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Hydrolyzed Product: During aqueous workup, the desired 4-chloro product can be sensitive to hydrolysis, reverting back to the starting 4-pyridone.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Suboptimal reaction temperature or time. | 1. Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. Consider extending the reaction time or increasing the temperature if necessary. 2. During workup, perform the quench at low temperature (e.g., pouring the reaction mixture onto ice). Neutralize the acidic solution promptly with a base (e.g., potassium carbonate or sodium hydroxide) before extraction.[1][2] 3. Ensure the reaction is maintained at a consistent reflux temperature. Optimize the reaction time by periodic sampling and analysis. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short or temperature is too low. | 1. Use a sufficient excess of POCl₃. 2. Increase the reaction time and/or temperature and monitor for completion. |
| Formation of a Tarry or Dark-Colored Crude Product | 1. High reaction temperatures leading to decomposition. 2. Presence of impurities in the starting material. | 1. Maintain a controlled reflux temperature. Avoid excessive heating. 2. Ensure the purity of the 3-methoxy-2-methyl-4(1H)-pyridone starting material. |
| Difficulty in Removing Excess POCl₃ | 1. Inefficient removal by simple evaporation. | 1. After the initial evaporation, add a high-boiling point aprotic solvent like toluene and re-evaporate under reduced pressure to azeotropically remove residual POCl₃.[1] |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. | 1. The product is often reported as an oil.[1] However, if a solid is expected, purification by column chromatography on silica gel can be effective in removing impurities and potentially yielding a more solid product.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
Materials:
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3-methoxy-2-methyl-4(1H)-pyridone
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Phosphorus oxychloride (POCl₃)
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Toluene
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Chloroform
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Potassium carbonate
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Water
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Silica gel for column chromatography
Procedure:
-
Suspend 3-methoxy-2-methyl-4(1H)-pyridone (e.g., 5.6 g) in phosphorus oxychloride (e.g., 50 ml).
-
Heat the mixture to reflux and maintain for 10 hours.
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After cooling, concentrate the reaction mixture under reduced pressure to remove the excess POCl₃.
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Add toluene to the residue and evaporate under reduced pressure to remove residual POCl₃.
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To the resulting oily substance, add chloroform and water.
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Separate the chloroform layer. Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.
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Combine all chloroform extracts, wash with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.
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Purify the residue by column chromatography on silica gel to obtain this compound as a light brown oil.[1]
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting common issues in the synthesis.
References
Technical Support Center: Recrystallization of 4-Chloro-3-methoxy-2-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-Chloro-3-methoxy-2-methylpyridine.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound and offers systematic solutions.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Based on the purification of structurally similar compounds, such as other pyridine derivatives and pantoprazole intermediates, good starting points for solvent screening include:
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Single-solvent systems: Ethanol, methanol, or isopropanol.
-
Two-solvent (solvent/anti-solvent) systems:
-
Acetone/Hexanes
-
Ethyl Acetate/Hexanes
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Ethanol/Water
-
A related compound, this compound N-oxide, has been successfully recrystallized from "sherwood oil," a petroleum ether fraction, suggesting that non-polar solvents may also be effective, potentially in combination with a more polar solvent in which the compound is more soluble.
Q2: My product "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this:
-
Increase the solvent volume: Add more of the hot solvent to ensure the compound fully dissolves before cooling.
-
Lower the cooling temperature slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Change the solvent system: Use a solvent with a lower boiling point or switch to a solvent/anti-solvent system.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: If crystals do not form spontaneously, the solution may be too dilute or may require initiation for nucleation. Try the following techniques:
-
Scratch the inner surface of the flask: Use a glass stirring rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth to begin.
-
Add a seed crystal: If you have a small amount of pure, solid this compound, add a single crystal to the solution to induce crystallization.
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.
-
After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the solute).
-
Keep the solution at or near its boiling point for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize.
Q5: What is a typical recovery yield for the recrystallization of this compound?
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Solid |
| Solubility in Water | Slightly soluble |
| Solubility in Organic Solvents | Good solubility in many organic solvents |
Table 2: Illustrative Solubility Data for Solvent Screening
Disclaimer: The following data are illustrative for guiding solvent selection and are based on the general properties of similar organic compounds. Actual solubility should be determined experimentally.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability as a Recrystallization Solvent |
| Water | < 0.1 | < 1 | Poor (Insoluble) |
| Hexane | ~0.5 | ~5 | Potentially good as a single solvent or as an anti-solvent |
| Ethanol | ~5 | > 30 | Good candidate |
| Acetone | > 20 | > 50 | Likely too soluble for single-solvent use; good for a solvent/anti-solvent pair |
| Ethyl Acetate | ~15 | > 40 | Potentially good, may require an anti-solvent |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol outlines a general method for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar or boiling chips
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. Add a small amount of the chosen solvent, just enough to create a slurry.
-
Heating: Gently heat the mixture while stirring. Add more solvent in small portions until the solid completely dissolves. Note: Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Diagram: Experimental Workflow
Caption: A generalized workflow for the recrystallization of an organic solid.
Stability and storage conditions for 4-Chloro-3-methoxy-2-methylpyridine
This guide provides essential information on the stability and storage of 4-Chloro-3-methoxy-2-methylpyridine, along with troubleshooting advice for common issues encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under inert gas (nitrogen or argon) at temperatures between 2°C and 8°C.[1][2] It is crucial to keep the container tightly closed and in a dry, well-ventilated place.
Q2: How stable is this compound?
Under the recommended storage conditions, this compound is a stable compound.[3] However, stability can be compromised by exposure to incompatible materials, high temperatures, or sources of ignition.[3]
Q3: What are the known incompatible materials for this compound?
Strong oxidizing agents are incompatible with this compound and its N-oxide derivative.[3] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Q4: What are the hazardous decomposition products of this compound?
Upon thermal decomposition or combustion, this compound may produce irritating and highly toxic gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[3]
Q5: What are the physical signs of decomposition?
While specific signs for this compound are not detailed in the provided results, general indicators of chemical decomposition can include a change in color, the appearance of a precipitate, or the evolution of gas. If you observe any of these changes, it is advisable to reassess the material's purity before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Compound degradation due to improper storage. | Verify that the compound has been stored at 2-8°C under an inert atmosphere and away from moisture. Consider using a fresh vial of the compound. |
| Incompatibility with reaction components. | Review all reagents and solvents in your protocol for potential incompatibilities, especially strong oxidizing agents. | |
| Discoloration of the solid material | Exposure to air or light over time. | While specific data on light sensitivity is limited, it is good practice to store the compound in an amber vial or in a dark location. Ensure the container is tightly sealed after each use. |
| Contamination. | Use clean, dry spatulas and equipment when handling the compound. Avoid introducing any impurities into the storage container. | |
| Material appears clumpy or wet | Absorption of moisture from the atmosphere. | The compound should be stored in a desiccator or a dry box. If moisture absorption is suspected, the material may need to be dried under vacuum, though validation of its integrity would be required. |
Storage and Stability Data Summary
| Parameter | Recommendation/Value | Source |
| Storage Temperature | 2°C - 8°C | [1][2] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | [2] |
| Container | Tightly closed | [3] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride, Nitrogen oxides | [3] |
Experimental Protocols
While specific stability testing protocols for this compound were not found, a general approach to assess the stability of a chemical compound involves the following steps.
Protocol: Accelerated Stability Study
-
Sample Preparation: Aliquot the this compound into several vials under an inert atmosphere.
-
Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 25°C, 40°C, 60°C) and relative humidity levels (e.g., ambient, 75% RH) for a defined period (e.g., 1, 2, and 4 weeks). Protect a set of samples from light to assess photosensitivity.
-
Time-Point Analysis: At each time point, retrieve a vial from each condition.
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Purity Assessment: Analyze the purity of the sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
-
Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: A flowchart for troubleshooting experimental issues related to compound stability.
References
Technical Support Center: Removal of Excess Phosphorus Oxychloride (POCl₃)
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the safe and effective removal of excess phosphorus oxychloride (POCl₃) in post-reaction workups. Adherence to these guidelines is critical for mitigating the risks associated with this highly reactive reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of excess phosphorus oxychloride.
Q1: My quenching process is violently exothermic and difficult to control. What is happening and how can I prevent it?
-
Potential Causes:
-
Incorrect Quenching Procedure: Adding the quenching solution (e.g., water, base) directly to the reaction mixture containing excess POCl₃ is highly dangerous. This can lead to a rapid, uncontrolled exothermic reaction.
-
Low-Temperature Quenching: POCl₃ hydrolysis is slow at very low temperatures (e.g., 0-5°C).[1] This can lead to an accumulation of unreacted POCl₃, which may then react uncontrollably as the mixture warms up.[1][2]
-
Formation of Metastable Intermediates: Incomplete hydrolysis can form intermediates like phosphorodichloridic acid (Cl₂P(O)OH), which can decompose later, causing a delayed release of heat.[1]
-
-
Solutions:
-
Use a "Reverse Quench": Always add the reaction mixture containing POCl₃ slowly and in a controlled manner to the quenching solution with vigorous stirring.[1][3] Never add the quenching solution to the reaction mixture.[1]
-
Maintain Controlled Temperature: For certain reactions, quenching at a slightly elevated temperature (e.g., 35-40°C) can ensure immediate and controlled hydrolysis, preventing the buildup of reactive species.[1][3]
-
Ensure Sufficient Stirring and Time: After the addition is complete, continue to stir the mixture to ensure all reactive phosphorus species are fully hydrolyzed.[1]
-
Q2: My desired product decomposed or reverted to the starting material after workup. Why did this happen?
-
Potential Cause:
-
Product Instability: The use of strong aqueous bases, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), for neutralization can lead to the hydrolysis or degradation of sensitive functional groups on your product.[1] For example, chloroquinazolines can revert to quinazolin-4-ones under basic conditions.[1]
-
-
Solutions:
-
Use a Milder Quenching Agent: Consider using a buffered solution, such as aqueous sodium acetate, to maintain better control over the pH during neutralization.[1]
-
Careful pH Adjustment: If a base is necessary, add it slowly while closely monitoring the pH and maintaining a low temperature to minimize product degradation.[1]
-
Q3: A large amount of solid precipitated during quenching, making extraction and isolation difficult. What can I do?
-
Potential Causes:
-
Product Precipitation: The change in solvent polarity and pH during quenching can cause the desired product to precipitate.
-
Inorganic Salt Formation: Neutralization of the acidic byproducts (HCl, H₃PO₄) generates a significant amount of inorganic salts, which may have limited solubility.
-
-
Solutions:
-
Adjust pH: Carefully adjusting the pH after the initial quench may help dissolve the precipitate.[1]
-
Add a Co-solvent: Adding a suitable organic solvent to the quench mixture can help dissolve the product and facilitate subsequent extraction.[1]
-
Dilute the Mixture: Diluting the quenched mixture with more water may help dissolve the inorganic salts.[1]
-
Q4: My reaction yield was low, and I suspect it was incomplete. Could the workup be responsible?
-
Potential Cause:
-
Solution:
-
Monitor Reaction Progress: Before beginning the workup, always confirm that the reaction has gone to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Frequently Asked Questions (FAQs)
Q1: What is the safest general procedure for quenching excess POCl₃? The safest and most widely recommended method is the "reverse quench".[1][3] This involves the slow, portion-wise addition of the reaction mixture into a vigorously stirred quenching solution (e.g., ice-water, aqueous base, or a buffered solution) while carefully controlling the temperature.[1][3]
Q2: Can I remove excess POCl₃ by distillation? Yes, particularly when POCl₃ is used as the reaction solvent.[3] Excess POCl₃ can be removed by distillation, often under reduced pressure, before quenching the remaining residue.[3][4] This significantly reduces the amount of reagent that needs to be hydrolyzed, making the subsequent quench safer and more manageable. Azeotropic removal with a solvent like benzene has also been reported to ensure complete removal.[5]
Q3: Is it advisable to quench excess POCl₃ with an alcohol? This is generally not recommended.[1] While POCl₃ reacts with alcohols, it forms organophosphate esters as byproducts.[6][7] These byproducts can be toxic and may complicate the purification of the desired product.[1] Quenching with water or an aqueous base is the standard and preferred method.[1]
Q4: How can I confirm that all the excess POCl₃ and its reactive intermediates have been fully quenched? Visual and physical indicators include the cessation of gas evolution (if using a carbonate or bicarbonate base) and the stabilization of the mixture's pH.[1] For absolute confirmation, especially during process scale-up, ³¹P NMR spectroscopy can be used to monitor the disappearance of signals corresponding to POCl₃ and its reactive intermediates.[1]
Q5: What are solid-phase scavengers and can they be used for POCl₃ removal? Solid-phase scavengers are polymer-bound reagents that can be used to remove excess reagents or byproducts from a reaction mixture.[8] For removing acidic species like the byproducts of POCl₃ hydrolysis (HCl, H₃PO₄), polymer-bound bases (e.g., aminomethyl polystyrene, PS-Trisamine) can be used.[9][10] The key advantage is that the spent scavenger and its byproducts are removed by simple filtration, streamlining the workup process.[8]
Quantitative Data Summary
The table below summarizes key quantitative parameters for common POCl₃ quenching methods.
| Quenching Method | Recommended Temperature | Key Considerations & Data | Best Use Cases |
| Ice / Aqueous NaHCO₃ | < 20°C | The reaction of POCl₃ with water is exothermic. The final pH should be neutral or slightly basic (pH 7-8).[1] Vigorous CO₂ evolution occurs. | For products that are stable under mildly basic conditions. |
| Warm Aqueous NaOAc | 35 - 40°C | Provides a buffered system to control pH.[1] Ensures immediate and controlled hydrolysis, preventing the buildup of unstable intermediates.[1][3] | For products sensitive to strong bases or when a delayed exotherm is a concern (e.g., Vilsmeier-Haack workup).[1][3] |
| Distillation | Bath Temp: 55-65°C at 20-25 mm Hg | Boiling point of POCl₃ is 105.8°C at atmospheric pressure.[6] Reduces the volume of POCl₃ that needs to be quenched. | When POCl₃ is used as the reaction solvent or is present in large excess.[3][4] |
Experimental Protocols
CAUTION: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[11][12][13] An emergency shower and eyewash station should be readily accessible.[12]
Protocol 1: Quenching with Ice / Sodium Bicarbonate Slurry
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Preparation: Prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a flask large enough to accommodate the reaction mixture and allow for vigorous stirring.
-
Cooling: Cool the reaction mixture containing excess POCl₃ in a separate ice bath.
-
Addition: Using a dropping funnel, add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[1]
-
Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[1]
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased.[1]
-
pH Check: Check the pH of the aqueous layer with pH paper or a calibrated pH meter to ensure it is neutral or slightly basic (pH 7-8).[1]
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent. Proceed with standard aqueous workup (e.g., washing with brine, drying over Na₂SO₄).
Protocol 2: Quenching with Warm Aqueous Sodium Acetate
-
Preparation: Prepare a solution of aqueous sodium acetate (NaOAc) in a flask equipped with a stirrer and thermometer.
-
Temperature Control: Gently warm the sodium acetate solution to 35-40°C.[1]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[1][3] This "reverse quench" is critical for safety.
-
Stirring: After the addition is complete, continue to stir the mixture for a sufficient period to ensure complete hydrolysis of all reactive species.[1]
-
Workup: Cool the mixture to room temperature. Extract the product with a suitable organic solvent and proceed with a standard aqueous workup.[1]
Mandatory Visualizations
Caption: Decision workflow for selecting a POCl₃ removal method.
Caption: Reaction scheme for the quenching (hydrolysis) of POCl₃.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. sopachem.com [sopachem.com]
- 9. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 10. suprasciences.com [suprasciences.com]
- 11. echemi.com [echemi.com]
- 12. nj.gov [nj.gov]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Industrial Production of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale production of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound-N-oxide, particularly focusing on the robust and scalable method involving phosphotungstic acid-catalyzed oxidation of this compound with hydrogen peroxide.
| Problem ID | Issue | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| SYN-001 | Low or Incomplete Conversion of Starting Material | 1. Insufficient catalyst activity or loading. 2. Low reaction temperature. 3. Inadequate concentration or quality of hydrogen peroxide. 4. Poor mixing/agitation in the reactor. 5. Short reaction time. | 1. Catalyst Check: Ensure the phosphotungstic acid catalyst is active and used in the correct proportion (typically 4-6.5% by weight of the starting material). If reusing the catalyst, verify its activity. 2. Temperature Optimization: Maintain the reaction temperature within the optimal range of 83-90°C. Lower temperatures will slow down the reaction rate.[1][2] 3. Oxidant Verification: Use a 35% mass concentration of hydrogen peroxide.[1][2] Ensure it has not degraded. Consider a slight excess of hydrogen peroxide. 4. Improve Agitation: Ensure vigorous and consistent stirring to maintain a homogenous reaction mixture, which is crucial for efficient contact between the reactants and the catalyst. 5. Extend Reaction Time: Monitor the reaction progress using HPLC. If conversion is slow, extend the reaction time beyond the typical 5 hours.[1][2] |
| SYN-002 | Formation of Impurities and Side Products | 1. Over-oxidation of the N-oxide or starting material. 2. Decomposition of hydrogen peroxide at elevated temperatures. 3. Presence of impurities in the starting material. | 1. Control Temperature and H₂O₂ Addition: Avoid exceeding the recommended reaction temperature. Add the hydrogen peroxide dropwise at a controlled rate (e.g., 50-65 parts by weight/hour) to prevent localized high concentrations and overheating.[1][2] 2. Maintain Temperature: Strict temperature control is crucial to prevent the exothermic decomposition of hydrogen peroxide, which can also lead to pressure buildup. 3. Starting Material Purity: Use high-purity this compound to minimize the formation of related impurities. |
| PUR-001 | Difficulties in Product Isolation and Purification | 1. The product is a polar and potentially hygroscopic compound, leading to issues with extraction and handling. 2. Emulsion formation during dichloromethane extraction. 3. Residual catalyst in the final product. | 1. Efficient Extraction and Drying: Use dichloromethane for extraction as the product has high solubility in it.[1] Ensure the aqueous layer's pH is adjusted to 7-9 before extraction to minimize the solubility of the product in the aqueous phase.[1][2] Dry the extracted organic phase thoroughly with anhydrous sodium sulfate. For handling the final product, which may be hygroscopic, consider drying under vacuum and storing in a desiccator. 2. Break Emulsions: If emulsions form, adding a small amount of brine or allowing the mixture to stand for a longer period can help break the emulsion. 3. Catalyst Removal: After the reaction, the phosphotungstic acid catalyst can be precipitated by adjusting the pH and recovered by filtration. Ensure thorough washing of the organic phase to remove any residual catalyst. |
| SFTY-001 | Thermal Runaway and Safety Concerns | 1. The oxidation reaction is exothermic. 2. Decomposition of hydrogen peroxide is highly exothermic. | 1. Controlled Addition and Cooling: Implement a controlled, dropwise addition of hydrogen peroxide.[1][2] Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated during the reaction.[3] 2. Temperature Monitoring: Continuously monitor the internal temperature of the reactor. Have a contingency plan for rapid cooling in case of a temperature spike.[4] 3. Avoid Contaminants: Prevent contamination of the reaction mixture with metals or other substances that can catalyze the explosive decomposition of hydrogen peroxide. |
| CAT-001 | Catalyst Deactivation and Recovery Issues | 1. Loss of catalyst during workup. 2. Reduction in catalytic activity after recycling. | 1. Efficient Recovery Protocol: After the reaction, cool the mixture and adjust the pH to precipitate the catalyst as sodium tungstate. This can then be filtered and regenerated back to phosphotungstic acid by acidification.[1] 2. Catalyst Regeneration: If a decrease in activity is observed, consider a fresh catalyst charge or a more thorough regeneration process. The exact cause of deactivation in this specific reaction is not widely reported, but potential causes in similar systems include poisoning by impurities or structural changes. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using the phosphotungstic acid method over older methods like using peracetic acid for the synthesis of this compound-N-oxide?
A1: The phosphotungstic acid method offers several significant advantages, making it more suitable for industrial production.[1] The older method of generating peracetic acid in situ from hydrogen peroxide and glacial acetic acid is hazardous due to the formation of a potentially explosive mixture that is difficult to control on a large scale.[1] Furthermore, the peracetic acid process generates acidic wastewater that is difficult and costly to treat.[1] In contrast, the phosphotungstic acid-catalyzed process is characterized by:
-
Milder Reaction Conditions and Higher Safety: It avoids the formation of highly explosive peracetic acid.[1]
-
Higher Yields: This method has been reported to produce high yields of the desired product.
-
Environmental Friendliness: It avoids the discharge of acidic wastewater, and the catalyst can be recovered and reused.[1]
-
Lower Cost and Simpler Operation: The process is more straightforward and cost-effective for industrial-scale manufacturing.[1]
Q2: What are the critical process parameters to monitor during the oxidation reaction?
A2: The most critical parameters to monitor are:
-
Temperature: The reaction is exothermic, and maintaining the temperature in the optimal range of 83-90°C is crucial for both reaction efficiency and safety.[1][2]
-
Rate of Hydrogen Peroxide Addition: A controlled addition rate prevents temperature spikes and the accumulation of unreacted hydrogen peroxide.[1][2]
-
pH during Work-up: Adjusting the pH to 7-9 is essential for decomposing excess hydrogen peroxide and for the efficient extraction of the product.[1][2]
-
Reaction Progress: Regular monitoring by HPLC is recommended to determine the reaction endpoint and to avoid the formation of degradation products from prolonged reaction times.
Q3: How can the phosphotungstic acid catalyst be recovered and reused?
A3: The phosphotungstic acid catalyst can be effectively recovered and recycled. After the reaction is complete, the reaction mixture is cooled, and a dilute solution of sodium hydroxide is added to adjust the pH to 7-9.[1][2] This neutralizes the acidic catalyst, forming sodium tungstate, which precipitates. The precipitate can be separated by filtration. To regenerate the phosphotungstic acid, the collected sodium tungstate is treated with an acid, such as hydrochloric acid, to lower the pH to around 3, which causes the phosphotungstic acid to reform and precipitate, allowing it to be collected by filtration.[1]
Q4: What are the common impurities that can be expected in the final product?
A4: While the phosphotungstic acid method is reported to be high-yielding and clean, potential impurities could include:
-
Unreacted Starting Material: this compound.
-
Over-oxidation Products: Although less common under controlled conditions, further oxidation of the pyridine ring or side chains could theoretically occur.
-
By-products from Starting Material Impurities: Any impurities present in the initial this compound may be carried through or react to form other impurities.
-
Residual Solvents: Dichloromethane from the extraction process.
-
Residual Catalyst: Traces of phosphotungstic acid or its salts if the work-up is not thorough.
Q5: What are the recommended storage conditions for this compound-N-oxide?
A5: this compound-N-oxide is a solid that should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5] Given that many N-oxides are hygroscopic, storage under an inert atmosphere (e.g., nitrogen) and in a desiccator is advisable to prevent moisture absorption.
Quantitative Data Summary
The following table summarizes the quantitative data for three example embodiments of the synthesis of this compound-N-oxide using the phosphotungstic acid method as described in the patent literature.[2]
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Starting Material (this compound) | 250 parts by weight | 220 parts by weight | 200 parts by weight |
| Phosphotungstic Acid | 10 parts by weight | 12 parts by weight | 13 parts by weight |
| Phosphotungstic Acid Solution Concentration | 20% in neutral water | 25% in weakly acidic water | 30% in weakly acidic water |
| Hydrogen Peroxide (35% concentration) | 300 parts by weight | 350 parts by weight | 380 parts by weight |
| H₂O₂ Addition Rate | 50 parts by weight/hour | 60 parts by weight/hour | 65 parts by weight/hour |
| Initial Reaction Temperature | 90°C | 87°C | 85°C |
| Reaction Temperature (maintained) | 83°C | 85°C | 88°C |
| Reaction Time | 5 hours | 5 hours | 5 hours |
| Work-up pH | 7-9 | 7-9 | 7-9 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound-N-oxide (Based on Embodiment 2) [2]
-
Catalyst Preparation: Dissolve 12 parts by weight of phosphotungstic acid in weakly acidic water to obtain a 25% mass concentration solution.
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge 220 parts by weight of this compound.
-
Catalyst Addition: Slowly add the prepared phosphotungstic acid solution to the reactor while stirring until the mixture is completely homogenous.
-
Heating: Heat the reaction mixture in a water bath to an internal temperature of 87°C.
-
Hydrogen Peroxide Addition: Begin the dropwise addition of 350 parts by weight of a 35% hydrogen peroxide solution at a controlled rate of 60 parts by weight per hour.
-
Reaction Maintenance: After the addition is complete, maintain the reaction mixture at 85°C for 5 hours with continuous stirring.
-
Work-up - Quenching and pH Adjustment: Cool the reaction mixture to 30°C. Slowly add a 12% aqueous sodium hydroxide solution to adjust the pH of the mixture to between 7 and 9. This step decomposes any excess hydrogen peroxide.
-
Extraction: Transfer the reaction mixture to a separation funnel and extract the product with dichloromethane.
-
Washing: Wash the organic extract with water until the aqueous layer is neutral.
-
Drying: Dry the dichloromethane phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane by evaporation under reduced pressure to obtain the final product, this compound-N-oxide.
Visualizations
Caption: Experimental workflow for the synthesis of this compound-N-oxide.
Caption: Logical workflow for troubleshooting common issues in the synthesis.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 4-Chloro-3-methoxy-2-methylpyridine
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Chloro-3-methoxy-2-methylpyridine is a key intermediate in the synthesis of various pharmaceuticals, and its purity assessment is a crucial step in the quality control process. This guide provides a comparative overview of the primary analytical methods for determining the purity of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.
The principal techniques for the purity analysis of this compound and its analogues are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods offer high resolution and sensitivity, making them ideal for separating and quantifying the main component from potential process-related impurities and degradation products.
Methodology Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its impurities, the required sensitivity, and the need for structural elucidation of unknown impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[1] |
| Typical Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Mobile Phase | Acetonitrile and a phosphate buffer.[2] | Inert gas (e.g., Helium, Nitrogen) |
| Temperature | Typically ambient or slightly elevated. | High-temperature oven programming. |
| Detector | UV-Vis Detector | Mass Spectrometer (MS) |
| Sample Derivatization | Generally not required. | May be required for non-volatile impurities. |
| Key Advantages | Robust and widely applicable for a broad range of compounds, including non-volatile and thermally labile impurities. | High sensitivity and specificity, excellent for identifying and quantifying volatile and semi-volatile impurities.[1] |
Experimental Protocols
The following are representative experimental protocols for the purity assessment of this compound using HPLC and GC-MS. These methods are based on established analytical procedures for similar pyridine derivatives and should be validated for their specific intended use.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated procedure for a related methoxy-pyridine derivative and is suitable for routine purity testing.[2]
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.01 M Phosphate Buffer (pH 2.0) (50:50, v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 239 nm[2]
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Injection Volume: 1 µL (splitless injection)
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).
Data Presentation: Comparative Performance
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the purity analysis of small molecules like this compound. Actual values must be determined during method validation.
| Performance Parameter | HPLC | GC-MS |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
| Linearity (R²) | > 0.999 | > 0.998 |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process for this compound.
Caption: General workflow for purity assessment.
References
A Comparative Guide to HPLC Analysis of 4-Chloro-3-methoxy-2-methylpyridine and Its Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pharmaceuticals, particularly those involving pyridine intermediates, the accurate and efficient analysis of 4-Chloro-3-methoxy-2-methylpyridine and its derivatives is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this key intermediate and its related compounds, with a focus on experimental data and detailed protocols. This compound is a critical building block in the synthesis of proton pump inhibitors like Pantoprazole, and its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API).
Comparison of HPLC Methods
The majority of analytical methods for this compound and its derivatives are developed in the context of impurity profiling of Pantoprazole. Reverse-phase HPLC (RP-HPLC) is the predominant technique employed, offering high resolution and sensitivity for the separation and quantification of the parent compound and its process-related impurities or degradation products.
The selection of the HPLC column and mobile phase composition is critical for achieving optimal separation. C18 columns are the most widely used stationary phases due to their hydrophobicity, which allows for good retention and separation of the relatively non-polar pyridine derivatives. Gradient elution is often preferred over isocratic elution to ensure the effective separation of a wide range of impurities with varying polarities within a reasonable timeframe.
Below is a summary of various RP-HPLC methods reported in the literature for the analysis of compounds related to this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil ODS (125 x 4.0 mm, 5 µm)[1] | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[2][3] | Purosphere STAR RP-18e (100 x 4.6 mm, 3.0 µm)[4] |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0)[1] | 0.01 M Ammonium Acetate with 1 mL/L Triethylamine (pH 4.5)[2][3] | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[2][3] | Acetonitrile[4] |
| Elution | Gradient[1] | Gradient[2][3] | Gradient[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][3] | 1.0 mL/min[4] |
| Detection | UV at 290 nm[1] | UV at 290 nm[2][3] | Mass Spectrometry (ESI+)[4] |
| Column Temp. | Ambient[4] | 30°C[4] | Not Specified |
Key Derivatives in Analysis
A significant derivative of this compound is its N-oxide form, This compound-N-oxide . This compound is a key intermediate in the synthesis of Pantoprazole.[5][6] Analytical methods developed for Pantoprazole impurity profiling are designed to separate the parent drug from its precursors and related substances, including this compound and its N-oxide.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods. The following protocols are representative of the methods summarized above.
Method 1: RP-HPLC for Pantoprazole and Process-Related Impurities[1]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Hypersil ODS (125 x 4.0 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.01 M Phosphate Buffer, with pH adjusted to 7.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A suitable time-based gradient program should be developed to ensure the separation of all impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
Injection Volume: 20 µL.
-
Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (50:50, v/v).
Method 2: RP-HPLC for Pantoprazole and its Five Main Impurities[2][3]
-
Instrumentation: An HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: A buffer solution of 0.01 M ammonium acetate with 1 mL of triethylamine per liter, adjusted to pH 4.5 with orthophosphoric acid, mixed with acetonitrile in a 70:30 (v/v) ratio.
-
Mobile Phase B: The same buffer and acetonitrile mixed in a 30:70 (v/v) ratio.
-
-
Gradient Program: A gradient elution is employed to separate pantoprazole and its five main impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 290 nm.
Visualizing the Analytical Workflow
To provide a clearer understanding of the logical flow of the analytical process, the following diagrams illustrate the general workflow for HPLC method development and a typical experimental procedure for impurity analysis.
Caption: Workflow for HPLC Method Development.
Caption: Experimental Workflow for HPLC Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis method of this compound-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN107129466B - Synthetic method of this compound-N-oxide - Google Patents [patents.google.com]
A Comparative Analysis of Synthetic Pathways to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), most notably omeprazole and its S-enantiomer, esomeprazole.[1][2][3] The efficiency, scalability, and environmental footprint of its synthesis are of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of various synthetic routes to this key intermediate, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Overview of Synthetic Routes
Several synthetic strategies have been developed for the preparation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, each with distinct advantages and disadvantages. The selection of a particular route is often dictated by factors such as the availability of starting materials, desired production scale, and environmental considerations.[1] The following table summarizes the key quantitative data for some of the prominent synthesis routes.
| Route | Starting Material | Key Intermediates | Reported Yield | Key Reagents |
| 1 | 3,5-Lutidine | 3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide | >85% (overall for the formation of the subsequent chloro-derivative)[1] | Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide[1] |
| 2 | 2,3,5-Collidine | 2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxide | Not explicitly stated | Hydrogen peroxide, Acetic acid, Nitric acid, Sodium methoxide[1] |
| 3 | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | None (direct conversion) | Not explicitly stated | Sodium hydroxide, Potassium iodide[2][4] |
| 4 | 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | 3,5-Dimethyl-4-methoxypyridine-2-methanamine | Not explicitly stated | Raney® Nickel, Hydrogen, Sodium nitrite[2][5] |
| 5 | 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde | None (direct reduction) | Not explicitly stated | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)[5] |
Synthetic Route Diagrams
The following diagrams illustrate the logical flow of the described synthetic methods.
References
1H NMR Characterization of 4-Chloro-3-methoxy-2-methylpyridine: A Comparative Guide
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Chloro-3-methoxy-2-methylpyridine against structurally related pyridine derivatives. The objective is to facilitate the identification and characterization of this compound for researchers, scientists, and professionals in drug development by highlighting the distinct features in its proton NMR spectrum.
Comparison of ¹H NMR Data
The chemical shifts (δ) and coupling constants (J) are crucial parameters in the structural elucidation of organic molecules. The following table summarizes the ¹H NMR data for this compound and selected analogues. The data for the target compound is predicted based on established substituent effects on the pyridine ring, while the data for the analogues is derived from experimental sources.
| Compound | H-5 (δ, ppm) | H-6 (δ, ppm) | -OCH₃ (δ, ppm) | -CH₃ (δ, ppm) | J₅,₆ (Hz) |
| This compound | ~7.2-7.4 (d) | ~8.1-8.3 (d) | ~3.9 (s) | ~2.5 (s) | ~5-6 |
| 3-Methoxy-2-methylpyridine | ~7.0 (dd) | ~8.1 (dd) | 3.86 (s) | 2.49 (s) | 4.9, 0.8 |
| 4-Chloro-2-methylpyridine | ~7.2 (dd) | ~8.4 (d) | - | 2.45 (s) | 5.2, 1.8 |
| 4-Chloro-3-methoxypyridine | ~7.3 (d) | ~8.3 (d) | ~3.9 (s) | - | ~5.5 |
Note: Data for this compound is estimated based on additive substituent effects. Experimental values may vary.
The expected ¹H NMR spectrum of this compound will exhibit two distinct signals in the aromatic region corresponding to the protons at positions 5 and 6 of the pyridine ring. The H-6 proton is expected to appear at a lower field (higher ppm) due to the deshielding effect of the adjacent nitrogen atom. Both aromatic protons will appear as doublets due to coupling with each other. The methoxy and methyl groups will each show a singlet in the upfield region of the spectrum.
Experimental Protocol
A standardized protocol for acquiring high-resolution ¹H NMR spectra of pyridine derivatives is outlined below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and integration of the signals.
-
Chemical shifts are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are reported in Hertz (Hz).
Workflow for ¹H NMR Characterization
The following diagram illustrates the general workflow for the characterization of a substituted pyridine, such as this compound, using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR characterization of organic compounds.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound in comparison to similar molecules. For definitive structural confirmation, it is recommended to acquire and analyze the actual experimental spectrum of the compound.
Mass Spectrometry Analysis of 4-Chloro-3-methoxy-2-methylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of 4-Chloro-3-methoxy-2-methylpyridine, a key intermediate in the synthesis of pharmaceuticals such as Pantoprazole.[1][2] We will explore the expected fragmentation patterns, compare mass spectrometry with alternative analytical techniques, and provide detailed experimental protocols.
Predicted Mass Spectrum and Fragmentation
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on the known behavior of substituted pyridines and related halogenated aromatic compounds. The molecular weight of this compound is 157.60 g/mol .[1][2][3]
A key characteristic in the mass spectrum will be the isotopic pattern of the chlorine atom. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by 2 m/z units, with a corresponding intensity ratio of 3:1. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule and its fragments.
The primary fragmentation pathways are expected to involve the loss of the methyl and methoxy groups, as well as the chlorine atom from the pyridine ring. Based on the fragmentation of the structurally similar compound 2-Chloro-3-methoxypyridine, which shows a molecular ion at m/z 143 and major fragments at m/z 100 and others, we can predict the major fragments for this compound.[4]
Predicted Major Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 142/144.
-
Loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z 126/128.
-
Loss of a chlorine radical (•Cl): This would produce a fragment at m/z 122.
-
Cleavage of the methoxy group followed by loss of CO: This could result in further fragmentation.
Comparison of Analytical Techniques
Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. However, other analytical techniques can also be employed, each with its own advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | High resolution, excellent sensitivity, provides structural information through fragmentation patterns. | Requires the analyte to be volatile and thermally stable. | Highly suitable for the analysis of this compound due to its predicted volatility. |
| LC-MS/MS | Separates compounds based on their polarity and interaction with a stationary phase, followed by tandem mass analysis. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones; high sensitivity and selectivity. | Matrix effects can be a concern; instrumentation can be more complex and expensive than GC-MS. | A viable alternative, especially for complex matrices or for confirmation of GC-MS results.[5] |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separates compounds based on polarity. Detection is based on the absorption of UV light. | Robust and widely available; good for quantitative analysis. | Less sensitive than MS; does not provide structural information beyond the retention time. | Can be used for routine purity checks and quantification, but lacks the specificity of MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation. | Lower sensitivity compared to MS; requires a larger amount of pure sample. | Essential for the initial characterization of the synthesized compound. |
Experimental Protocols
The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS. These are based on established methods for similar compounds and should be optimized for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methods used for the analysis of substituted pyridines.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol, dichloromethane) to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For sample analysis, dissolve the material in the chosen solvent to a concentration within the calibration range.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on methods for the analysis of related pharmaceutical impurities.[5]
1. Sample Preparation:
-
Prepare stock and working standard solutions as described in the GC-MS protocol, using a mobile phase compatible solvent (e.g., acetonitrile/water mixture).
2. LC-MS/MS Conditions:
-
Column: C18 column (e.g., Hypersil GOLD, 50 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
MRM Transitions: To be determined by infusing a standard solution to find the precursor ion (likely [M+H]⁺ at m/z 158.0) and optimizing the collision energy to identify characteristic product ions.
-
Visualizations
To further clarify the analytical workflow, the following diagrams are provided.
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Predicted primary fragmentation pathways for this compound in EI-MS.
References
- 1. This compound | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. chembk.com [chembk.com]
- 4. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing reactivity of 4-Chloro-3-methoxy-2-methylpyridine with other pyridine derivatives
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted pyridines is crucial for the synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of 4-Chloro-3-methoxy-2-methylpyridine against other pyridine derivatives, with a focus on two key transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling. While direct, side-by-side quantitative comparisons under a single set of experimental conditions are not extensively available in the peer-reviewed literature, this guide synthesizes established principles of pyridine chemistry and presents available data to offer a comprehensive overview.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen relative to the ring nitrogen and the electronic nature of other substituents. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the 2- and 4-positions. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.
General Reactivity Trends:
-
Position of Chlorine: 4-Chloropyridines and 2-chloropyridines are generally more reactive towards nucleophiles than 3-chloropyridines. The attack at the 4-position (para to nitrogen) allows for effective delocalization of the negative charge onto the nitrogen atom in the intermediate.
-
Leaving Group Ability: For SNAr reactions, the rate-determining step is typically the nucleophilic attack. The C-F bond, due to the high electronegativity of fluorine, makes fluoropyridines significantly more reactive than their chloro-, bromo-, or iodo- counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[1]
-
Substituent Effects: Electron-withdrawing groups on the pyridine ring further enhance reactivity by stabilizing the anionic intermediate, while electron-donating groups tend to decrease reactivity. In this compound, the methoxy group at the 3-position is electron-donating through resonance, which may slightly decrease the reactivity compared to an unsubstituted 4-chloropyridine. Conversely, the methyl group at the 2-position is weakly electron-donating.
Quantitative Data Comparison (Illustrative)
| Pyridine Derivative | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Piperidine | Methanol | 25 | (Qualitatively reactive) | [2][3] |
| 4-Chloropyridine | Piperidine | Methanol | 25 | (Qualitatively reactive) | [2][3] |
| 2,4-Dichloropyrimidine | Oxazolidin-2-one | Various | Various | Good to Excellent | [4] |
Data for this compound is not available in a directly comparable format. Based on electronic effects, its reactivity is expected to be comparable to or slightly less than that of 4-chloropyridine due to the electron-donating methoxy group.
Experimental Protocol: General Procedure for SNAr of a Chloropyridine with an Amine
This protocol provides a general method for the nucleophilic aromatic substitution of a chloropyridine with an amine nucleophile.
Materials:
-
Chloropyridine derivative (e.g., this compound)
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Base (e.g., K₃PO₄, Cs₂CO₃) if the amine is used as its salt
-
Anhydrous solvent (e.g., DMSO, DMF, tert-amyl alcohol)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chloropyridine (1.0 eq.), the amine nucleophile (1.2-1.5 eq.), and the base (1.5-2.0 eq.) if necessary.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 to 120 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of aryl halides in this palladium-catalyzed reaction generally follows the trend: I > Br > OTf > Cl > F. Chloropyridines are often less reactive than their bromo- or iodo- counterparts, typically requiring more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher reaction temperatures.
General Reactivity Trends:
-
Leaving Group: The C-Cl bond is stronger than C-Br and C-I bonds, making oxidative addition to the Pd(0) catalyst, the rate-limiting step, more challenging for chloropyridines.
-
Position of Chlorine: The electronic environment of the C-Cl bond influences its reactivity. Electron-deficient pyridine rings can facilitate oxidative addition.
-
Substituent Effects: The electronic properties of other substituents on the pyridine ring can modulate the reactivity. For this compound, the overall electronic effect of the methoxy and methyl groups will influence the electron density at the carbon bearing the chlorine.
Quantitative Data Comparison (Illustrative)
While specific comparative yield data for this compound is scarce, the following table provides representative yields for the Suzuki-Miyaura coupling of other chloropyridines with phenylboronic acid, illustrating the feasibility and typical efficiency of these reactions.
| Pyridine Derivative | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 94 | [5] |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75 | [5] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | 100 | 92 | [6] |
Yields are highly dependent on the specific catalyst, ligand, base, and solvent system employed. For challenging couplings involving chloropyridines, specialized catalyst systems are often necessary to achieve high yields.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of a chloropyridine with a boronic acid.[5][8]
Materials:
-
Chloropyridine derivative (e.g., this compound)
-
Boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, with or without water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous and air-sensitive reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyridine (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the ligand (1-10 mol%), and the base (2.0-3.0 eq.).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the signaling pathway of a typical SNAr reaction and the experimental workflow for a Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable building block in organic synthesis. Its reactivity in key transformations such as Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling is governed by the interplay of the chloro leaving group, the activating effect of the pyridine nitrogen, and the electronic contributions of the methoxy and methyl substituents. While direct quantitative comparisons with other pyridine derivatives are limited, an understanding of the fundamental principles of pyridine reactivity allows for a rational approach to its application in the synthesis of complex molecules. The provided protocols and workflows serve as a practical guide for researchers employing this and similar pyridine derivatives in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
A Comparative Cost-Benefit Analysis of Synthetic Pathways for Pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Pyridine and its derivatives are fundamental building blocks in the pharmaceutical, agrochemical, and materials science industries. The selection of an optimal synthetic pathway for pyridine intermediates is a critical decision in process development, balancing economic viability with production efficiency and environmental impact. This guide provides a comprehensive comparison of major synthetic routes to pyridine intermediates, offering a cost-benefit analysis supported by available experimental data and detailed methodologies.
Executive Summary
This guide evaluates four principal synthetic pathways for pyridine intermediates: the Chichibabin Synthesis, the Hantzsch Pyridine Synthesis, the Bönnemann Cyclization, and modern Microwave-Assisted Organic Synthesis (MAOS). The Chichibabin synthesis, a cornerstone of industrial pyridine production, utilizes inexpensive starting materials but is often associated with low yields. The Hantzsch synthesis offers a versatile route to highly functionalized pyridines with moderate to high yields. Bönnemann cyclization is recognized for its high efficiency and scalability, particularly in industrial settings. Microwave-assisted methods represent a significant advancement, offering dramatically reduced reaction times, increased yields, and a greener chemical footprint.
Comparative Analysis of Synthetic Pathways
The following tables provide a quantitative comparison of the different synthetic pathways, focusing on key performance indicators such as yield, cost of materials, reaction conditions, and environmental considerations.
Table 1: Comparison of Starting Materials and Catalyst Costs
| Pathway | Typical Starting Materials | Estimated Cost of Starting Materials (per kg of product) | Catalyst | Estimated Catalyst Cost (per kg of product) |
| Chichibabin Synthesis | Acetaldehyde, Formaldehyde, Ammonia | Low[1] | Silica-Alumina or other metal oxides | Low to moderate |
| Hantzsch Synthesis | β-Ketoester (e.g., Ethyl acetoacetate), Aldehyde (e.g., Benzaldehyde), Ammonia | Moderate[2][3] | Often none or a simple acid/base | Low |
| Bönnemann Cyclization | Nitriles, Acetylene | Moderate to High[4][5] | Cobalt-based catalyst | High[6][7] |
| Microwave-Assisted Synthesis | Varies depending on the specific reaction (e.g., Hantzsch or other multi-component reactions) | Varies | Varies | Varies |
Table 2: Comparison of Reaction Conditions, Yield, and Throughput
| Pathway | Typical Temperature (°C) | Typical Pressure (atm) | Typical Reaction Time | Typical Yield (%) | Throughput |
| Chichibabin Synthesis | 350 - 500[8] | Atmospheric or slightly elevated | Continuous (gas phase) | 20 - 30[1] | High |
| Hantzsch Synthesis | Reflux (e.g., ethanol) | Atmospheric | Several hours | 60 - 90+ (optimized)[2] | Moderate |
| Bönnemann Cyclization | 100 - 150 | Elevated | Varies (can be rapid) | High (often >90%)[4] | High |
| Microwave-Assisted Synthesis | 100 - 200 | Elevated (in sealed vessels) | Minutes to < 1 hour | Often >90%[9][10] | Batch or continuous flow |
Table 3: Environmental and Safety Considerations
| Pathway | Key Solvents | Waste Products | Key Safety Hazards |
| Chichibabin Synthesis | Often solvent-free (gas phase) | Byproducts from side reactions, spent catalyst | High temperatures, flammable aldehydes |
| Hantzsch Synthesis | Alcohols (e.g., Ethanol) | Water, organic byproducts | Flammable solvents |
| Bönnemann Cyclization | Aprotic solvents (e.g., Toluene) | Spent catalyst, organic byproducts | Highly flammable acetylene, toxic nitriles, pyrophoric potential of some catalysts |
| Microwave-Assisted Synthesis | Can be solvent-free or use green solvents | Reduced waste due to higher selectivity | High pressures in sealed vessels |
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic pathway.
Caption: Chichibabin Synthesis Pathway.
Caption: Hantzsch Pyridine Synthesis Pathway.
Caption: Bönnemann Cyclization Pathway.
Caption: Microwave-Assisted Synthesis Workflow.
Detailed Experimental Protocols
Chichibabin Pyridine Synthesis (Industrial Gas-Phase Example)
Objective: To produce pyridine and methylpyridines from acetaldehyde, formaldehyde, and ammonia.
Materials:
-
Acetaldehyde
-
Formaldehyde (as formalin or paraformaldehyde)
-
Ammonia (anhydrous)
-
Silica-alumina catalyst
Procedure:
-
A gaseous mixture of acetaldehyde, formaldehyde, and an excess of ammonia is prepared. The molar ratio of reactants is a critical parameter and is optimized for the desired product distribution.
-
The reactant gas mixture is preheated to 350-500 °C.[8]
-
The preheated gas is passed through a fixed-bed reactor containing a silica-alumina catalyst.[8]
-
The reaction is carried out at atmospheric or slightly elevated pressure.
-
The product stream exiting the reactor contains a mixture of pyridine, picolines (methylpyridines), lutidines (dimethylpyridines), and other byproducts, along with unreacted starting materials and water.
-
The product mixture is cooled to condense the liquid products.
-
The crude product is then subjected to a series of fractional distillations to separate the desired pyridine intermediates from byproducts and unreacted materials.
Hantzsch Pyridine Synthesis (Laboratory Scale)
Objective: To synthesize a substituted dihydropyridine, followed by oxidation to the corresponding pyridine.
Materials:
-
Aldehyde (e.g., benzaldehyde), 1 equivalent
-
β-ketoester (e.g., ethyl acetoacetate), 2 equivalents
-
Ammonia source (e.g., ammonium hydroxide or ammonium acetate), 1 equivalent
-
Ethanol (solvent)
-
Oxidizing agent (e.g., nitric acid, manganese dioxide)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonia source in ethanol.[3]
-
The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the condensation, the reaction mixture is cooled, and the precipitated dihydropyridine intermediate is collected by filtration.
-
The isolated dihydropyridine is then dissolved in a suitable solvent (e.g., acetic acid).
-
An oxidizing agent is added portion-wise to the solution, and the mixture is heated to effect aromatization to the pyridine derivative.
-
After the oxidation is complete, the reaction mixture is worked up by neutralization and extraction with an organic solvent.
-
The crude product is purified by recrystallization or column chromatography to yield the pure substituted pyridine.
Bönnemann Cyclization (General Protocol)
Objective: To synthesize pyridine via a cobalt-catalyzed [2+2+2] cycloaddition.
Materials:
-
A nitrile (e.g., acetonitrile)
-
Acetylene
-
A cobalt catalyst (e.g., a pre-formed organocobalt complex or an in-situ generated catalyst from a cobalt salt and a reducing agent)[6]
-
Anhydrous aprotic solvent (e.g., toluene, THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), the cobalt catalyst and the nitrile are dissolved in the anhydrous solvent in a pressure reactor.
-
The reactor is sealed, and acetylene is introduced to the desired pressure.
-
The reaction mixture is heated to 100-150 °C with stirring.[4]
-
The reaction is typically monitored by gas chromatography (GC) to determine the consumption of starting materials and the formation of the pyridine product.
-
Upon completion, the reactor is cooled, and the excess pressure is carefully vented.
-
The reaction mixture is worked up to remove the catalyst, and the pyridine product is isolated and purified by distillation.
Conclusion
The choice of a synthetic pathway for pyridine intermediates is a multifactorial decision. The Chichibabin synthesis , despite its lower yields, remains a viable option for large-scale industrial production due to the low cost of its starting materials.[1] The Hantzsch synthesis provides a versatile and efficient method for accessing a wide range of substituted pyridines, with modern variations offering improved yields and greener reaction conditions.[11] The Bönnemann cyclization is a powerful tool for the high-yield, scalable synthesis of pyridine itself, particularly in an industrial context.[4] Microwave-assisted organic synthesis has emerged as a transformative technology, enabling rapid, high-yield, and environmentally friendly production of pyridine derivatives, making it an increasingly attractive option for both research and industrial applications.[10][12] A thorough evaluation of the specific target molecule, desired scale of production, and available resources is essential for selecting the most appropriate and cost-effective synthetic strategy.
References
- 1. thieme.de [thieme.de]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Cobalt Catalyst for the [2+2+2] Cycloaddition Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Wholesale Cobalt Catalysts - Buy Reliable Cobalt Catalysts from Cobalt Catalysts Wholesalers On Made-in-China.com [mm.made-in-china.com]
- 8. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. WVU close to commercializing microwave technology that can cool down industry’s energy usage | WVU Today | West Virginia University [wvutoday.wvu.edu]
- 10. Scientists use microwaves to make chemical reactions more energy efficient [knowridge.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Decarbonization with Microwave Reactors | AIChE [chenected.aiche.org]
A Comparative Guide to the Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Chloro-3-methoxy-2-methylpyridine is a crucial building block, notably in the production of proton pump inhibitors like pantoprazole. This guide provides a comparative analysis of validated synthesis protocols for this compound, focusing on quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow.
Performance Comparison
The following table summarizes the key quantitative metrics for different reported synthesis protocols of this compound, providing a clear comparison of their efficiency and reaction conditions.
| Protocol | Starting Material | Key Reagent | Reaction Time | Temperature | Yield | Reference |
| Protocol 1 | 3-Methoxy-2-methyl-4(1H)-pyridone | Phosphorus oxychloride | 10 hours | Reflux | ~81% | [1] |
| Protocol 2 | 3-methoxy-2-methyl-4-pyrone | Phosphorus oxychloride | 4-10 hours | 60-100°C | High (not specified) | [2] |
Note: The yield for Protocol 2 was stated as "high" in the source material, but a specific quantitative value was not provided.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Protocol 1: Chlorination with Phosphorus Oxychloride
This protocol describes a common method for the synthesis of this compound from 3-Methoxy-2-methyl-4(1H)-pyridone.
Procedure:
-
Suspend 5.6 g of 3-Methoxy-2-methyl-4(1H)-pyridone in 50 ml of phosphorus oxychloride.
-
Reflux the mixture for 10 hours.
-
After reflux, concentrate the reaction mixture to remove excess phosphorus oxychloride.
-
Add toluene to the residue and evaporate under reduced pressure to remove residual phosphorus oxychloride.
-
To the resulting oily substance, add chloroform and water.
-
Separate the chloroform layer.
-
Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.
-
Combine all chloroform extracts, wash with water, dry over a suitable drying agent, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain this compound (4.8 g) as a light brown oil.[1]
Protocol 2: Improved Work-up Procedure
This protocol also utilizes phosphorus oxychloride for the chlorination but introduces a different work-up procedure to manage excess reagent and potentially improve yield and environmental impact.
Procedure:
-
In a reaction vessel, add a specific quantity of phosphorus oxychloride and 3-methoxy-2-methyl-4-pyrone.
-
Stir the mixture and slowly heat to a temperature between 60-100°C. Maintain this temperature for 4-10 hours.
-
After the reaction is complete, cool the mixture to 0-40°C.
-
Add a specific amount of DMF (dimethylformamide) and stir for 1-4 hours. This step is designed to consume excess phosphorus oxychloride by forming a Vilsmeier reagent.
-
Separate the layers. The lower organic layer contains the Vilsmeier reagent as a by-product.
-
Introduce the upper layer into an ice-water mixture for hydrolysis at a temperature of -5 to 30°C.
-
Adjust the pH of the mixture to 8-12 using a base at a temperature of 20-50°C.
-
Extract the product with a suitable solvent.
-
Distill the extract to obtain the final product, 4-chloro-3-methoxy-2-methyl-4-pyridine.[2]
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Lack of Publicly Available Data on the Biological Activity of 4-Chloro-3-methoxy-2-methylpyridine Derivatives Hinders Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in research concerning the biological activities of compounds directly derived from 4-Chloro-3-methoxy-2-methylpyridine. While this pyridine derivative is a well-established and commercially available intermediate, primarily utilized in the synthesis of the proton pump inhibitor pantoprazole, there is a notable absence of studies that use it as a scaffold to generate new biologically active molecules. Consequently, a comparative guide on the performance of its derivatives, as requested, cannot be compiled at this time due to the lack of requisite experimental data.
Our extensive search for published research detailing the synthesis and subsequent biological evaluation of novel compounds originating from this compound has yielded no specific results. The existing literature predominantly focuses on the synthetic routes to this compound itself and its N-oxide, highlighting its importance as a building block for more complex pharmaceutical agents.
While the broader class of pyridine-containing compounds has been extensively investigated for a wide range of biological activities, including anticancer and antimicrobial properties, this general information cannot be extrapolated to derivatives of the specific compound without direct experimental evidence. The core requirements of providing quantitative comparative data, detailed experimental protocols, and signaling pathway diagrams for derivatives of this compound cannot be met as the foundational research appears to be unavailable in the public domain.
Researchers and drug development professionals interested in the potential biological activities of novel compounds derived from this compound would need to undertake primary research to synthesize and screen a library of such derivatives. This would involve:
-
Design and Synthesis: Conceptualizing and chemically synthesizing a series of new molecules where this compound serves as the core structure.
-
Biological Screening: Evaluating the synthesized compounds in a battery of in vitro and/or in vivo assays to determine their potential therapeutic effects, such as cytotoxicity against cancer cell lines, inhibition of microbial growth, or modulation of specific enzyme or receptor activity.
-
Structure-Activity Relationship (SAR) Studies: Analyzing the data from the biological screening to understand how different chemical modifications to the parent molecule influence its biological activity.
Until such studies are conducted and published, a meaningful and data-driven comparison guide on the biological activity of compounds derived from this compound remains an area for future scientific exploration.
A Comparative Guide to Catalysts for the Oxidation of 4-Chloro-3-methoxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide is a critical step in the production of various pharmaceutical intermediates. The choice of catalyst for the oxidation of this compound is pivotal in achieving high yield, purity, and ensuring a safe and environmentally benign process. This guide provides an objective comparison of catalytic systems for this specific oxidation reaction, supported by experimental data from published literature.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for different catalytic approaches to the oxidation of this compound.
| Catalyst System | Oxidant | Reaction Temperature | Reaction Time | Yield | Remarks |
| Phosphotungstic Acid | 35% Hydrogen Peroxide | 85-90°C | 5 hours | up to 95% | Mild reaction conditions, high safety, and environmentally friendly with no waste acid discharge.[1][2][3] |
| Peracetic Acid (in situ) | Hydrogen Peroxide & Glacial Acetic Acid | Not specified | Not specified | Lower yields reported | Reaction is described as vigorous, difficult to control, and potentially explosive, making it less suitable for industrial-scale production.[1] |
Experimental Protocols
Phosphotungstic Acid Catalyzed Oxidation
This protocol is based on a patented method demonstrating high efficiency and safety.[1][2][3]
Materials:
-
This compound
-
Phosphotungstic acid
-
35% Hydrogen peroxide
-
Weakly acidic water
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Catalyst Preparation: Prepare a 25% mass concentration solution of phosphotungstic acid by dissolving 12 parts by weight of phosphotungstic acid in weakly acidic water.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, charge 220 parts by weight of this compound.
-
Catalyst Addition: Slowly add the prepared phosphotungstic acid solution to the reaction vessel with continuous stirring until the mixture is homogeneous.
-
Heating: Heat the mixture in a water bath to a temperature of 87°C.
-
Oxidant Addition: Begin the dropwise addition of 350 parts by weight of 35% hydrogen peroxide at a rate of 60 parts by weight per hour.
-
Reaction Maintenance: After the addition is complete, maintain the reaction temperature at 85°C for 5 hours.
-
Work-up:
-
Cool the reaction mixture.
-
Adjust the pH to 7-9 with a sodium hydroxide solution to decompose any excess hydrogen peroxide.
-
Extract the product, this compound N-oxide, using dichloromethane.
-
Wash the organic extract with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the dichloromethane under reduced pressure to obtain the final product.
-
Peracetic Acid (in situ) Oxidation
This method is cited as a prior art and is presented here for comparative purposes, highlighting the challenges associated with its use.[1]
General Procedure Outline:
-
Peracetic acid is generated in situ by reacting hydrogen peroxide with glacial acetic acid.
-
This highly oxidative peracetic acid is then used to oxidize this compound.
-
The work-up involves neutralizing the excess acid and extracting the product.
Note: This method is reported to be hazardous due to the vigorous and potentially explosive nature of the peracetic acid formation. It also generates acidic waste, posing environmental concerns.[1]
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the catalytic oxidation of this compound.
Caption: Experimental workflow for the synthesis of this compound N-oxide.
Discussion and Future Outlook
The available data strongly suggests that phosphotungstic acid is a highly effective and safe catalyst for the oxidation of this compound, offering near-quantitative yields under controlled conditions. In contrast, the use of peracetic acid, while a potent oxidizing agent, presents significant safety and environmental challenges.
For future research, it would be beneficial to explore other catalytic systems that have shown promise in the oxidation of analogous pyridine derivatives. For instance, vanadium-based catalysts, often modified with other metal oxides like TiO₂, have been effective for the gas-phase oxidation of 4-methylpyridine. Investigating the applicability of such heterogeneous catalysts in the liquid-phase oxidation of the more complex this compound could lead to the development of even more robust and recyclable catalytic systems. Further studies directly comparing a wider range of catalysts for this specific substrate would be of great value to the pharmaceutical and chemical industries.
References
Safety Operating Guide
Safe Disposal of 4-Chloro-3-methoxy-2-methylpyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Chloro-3-methoxy-2-methylpyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Hazard Summary & Personal Protective Equipment (PPE)
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed[3] | Acute Toxicity, Oral (Cat. 4) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][4] |
| Causes skin irritation[1][3] | Skin Irritation (Cat. 2) | Impermeable gloves (inspect before use) and lab coat.[2] |
| Causes serious eye irritation[1][3] | Eye Irritation (Cat. 2A) | Tightly fitting safety goggles or a face shield.[2] Ensure eyewash stations are readily accessible.[2][5] |
| May cause respiratory irritation[1][3] | STOT SE (Cat. 3) | Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or fumes.[1][2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Adherence to all federal, state, and local regulations is mandatory.[1]
-
Waste Identification and Classification :
-
As the waste generator, you are responsible for determining if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or equivalent regional regulations.[1]
-
Waste codes are not product-specific but are based on the application for which the product was used.[6] Consult your institution's Environmental Health and Safety (EHS) department for assistance in assigning the correct waste codes.
-
-
Waste Segregation and Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent materials) in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Container Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include information on the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Important Considerations :
-
Spill Response : In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable container for disposal.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
Contaminated Clothing : Immediately remove any clothing contaminated by the product.[1] Contaminated clothing should be washed before reuse.[1]
-
Empty Containers : Do not reuse empty containers.[1] Dispose of them in the same manner as the unused product.[1]
-
Environmental Protection : Do not allow the product to enter drains, waterways, or the soil.[1][2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Chloro-3-methoxy-2-methylpyridine
This guide provides crucial safety and logistical information for the handling and disposal of 4-Chloro-3-methoxy-2-methylpyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Summary: this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment and handling procedures are mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or chemical splash goggles, lab coat, nitrile gloves, closed-toe shoes.[3] | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double gloving (nitrile), chemical-resistant boots.[3][4] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[3] | For responding to spills or uncontrolled releases of the compound. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as specified in the table above.
2. Handling:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Use spark-proof tools and equipment.[3]
3. Post-Handling:
-
Decontaminate all equipment used during the procedure.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands and arms thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
